molecular formula C6H12ClNOS B13788115 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride CAS No. 958451-82-6

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride

Cat. No.: B13788115
CAS No.: 958451-82-6
M. Wt: 181.68 g/mol
InChI Key: LXAZSLXHLFVESF-UHFFFAOYSA-N
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Description

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNOS and its molecular weight is 181.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

958451-82-6

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

1-oxa-4-thia-7-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C6H11NOS.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H

InChI Key

LXAZSLXHLFVESF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12OCCS2.Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffolds in Drug Discovery: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Introduction: The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their unique three-dimensional structures.[1][2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide focuses on the largely unexplored therapeutic potential of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold. While direct research on this specific heterocyclic system is limited, this document will provide a prospective analysis of its potential in drug discovery by examining its constituent chemical motifs, proposing synthetic strategies, and hypothesizing its therapeutic applications based on data from analogous structures.

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffold: A Structural Overview

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is a unique heterocyclic system featuring a spirocyclic carbon connecting a pyrrolidine ring and an oxathiolane ring. This distinct architecture offers several potential advantages in drug design:

  • Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework that can allow for precise positioning of functional groups in chemical space, potentially leading to improved target engagement.[1]

  • Chirality: The spiro center is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.

  • Modularity: The scaffold possesses multiple points for chemical modification on both the pyrrolidine and oxathiolane rings, enabling the exploration of structure-activity relationships (SAR).

Below is a visual representation of the core scaffold:

Caption: The core structure of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane.

Proposed Synthetic Strategies

While specific synthetic routes for 1-Oxa-4-thia-7-aza-spiro[4.4]nonane are not extensively documented, plausible pathways can be extrapolated from the synthesis of related spiroheterocycles.[3][4] A potential retro-synthetic analysis suggests that the scaffold could be constructed through several key disconnections.

A plausible forward synthesis could involve a multi-step sequence starting from a suitable pyrrolidine derivative.

Proposed High-Level Synthetic Workflow:

G start Pyrrolidine Derivative step1 Functionalization at C3 start->step1 step2 Introduction of Thiol and Hydroxyl Groups step1->step2 step3 Cyclization to form Oxathiolane Ring step2->step3 end 1-Oxa-4-thia-7-aza-spiro[4.4]nonane step3->end

Caption: A conceptual workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol (Hypothetical):

A more detailed, albeit hypothetical, protocol could involve the following steps, drawing inspiration from established methods for similar spirocyclic systems:

  • Synthesis of a Key Intermediate: A suitably protected 3-substituted pyrrolidine could be the starting material. Functionalization to introduce a ketone at the 3-position would be a critical initial step.

  • Introduction of Heteroatoms: The pyrrolidin-3-one intermediate could then react with a reagent containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol, under acidic conditions to form the oxathiolane ring via a ketalization-like reaction.

  • Deprotection and Derivatization: Subsequent deprotection of the nitrogen atom would yield the core 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold. This core could then be derivatized at the nitrogen atom to explore SAR.

Prospective Therapeutic Applications and Supporting Rationale

The therapeutic potential of this scaffold can be inferred by examining the biological activities of related spiroheterocycles containing oxa, thia, and aza moieties.

Anticancer Activity

Numerous spirocyclic compounds, including those with oxa-aza spiro structures, have demonstrated significant anticancer properties.[5] For instance, certain 1-oxa-4-azaspiro[1][6]deca-6,9-diene-3,8-dione derivatives have shown potent activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[5] The rigid spirocyclic framework is thought to contribute to potent and selective inhibition of cancer-related targets.

Hypothesized Mechanism of Action:

Derivatives of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold could potentially interfere with key signaling pathways implicated in cancer progression, such as those involving protein kinases or transcription factors. The presence of heteroatoms provides potential hydrogen bond donors and acceptors, which could facilitate binding to the active sites of these targets.

Proposed Investigational Workflow:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment a Synthesis of Compound Library b Screening against Cancer Cell Lines (e.g., NCI-60) a->b c IC50 Determination for Hit Compounds b->c d Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) c->d e Xenograft Mouse Models c->e f Toxicity and Pharmacokinetic Studies e->f

Caption: A workflow for evaluating the anticancer potential of novel derivatives.

Antibacterial and Antifungal Activity

Spiro compounds have also emerged as a promising class of antimicrobial agents.[2] For example, spiro-indolinone derivatives have shown potent antibacterial activity against Staphylococcus aureus.[2] The unique three-dimensional shape of spirocycles may allow them to interact with bacterial targets that are distinct from those of conventional antibiotics, potentially overcoming existing resistance mechanisms. The presence of the oxathiolane ring in our target scaffold is noteworthy, as sulfur-containing heterocycles are present in many antimicrobial drugs.

Table 1: Representative Antimicrobial Activity of Related Spiro Compounds

Compound ClassTarget OrganismReported Activity (MIC)Reference
Spiro-indolinone derivativesStaphylococcus aureus2 - 4.9 µg/mL[2]
SpiropyrimidinetrionesGram-positive bacteriaNot specified[2]
Central Nervous System (CNS) Applications

The rigid nature of spirocyclic scaffolds makes them attractive for the design of CNS-active agents, where target selectivity is paramount.[7][8] For example, spirocyclic ligands have been developed for GABA-A receptors, which are important targets for the treatment of anxiety and sleep disorders.[8] The pyrrolidine moiety within the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is a common feature in many CNS-active compounds.

Potential CNS Targets:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Neurotransmitter transporters

The ability to fine-tune the physicochemical properties of the scaffold through derivatization will be crucial for achieving the desired blood-brain barrier permeability for CNS applications.

Structure-Activity Relationship (SAR) Insights and Future Directions

While no direct SAR studies exist for the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold, we can extrapolate potential key modification points from related structures.[9][10]

Key Areas for SAR Exploration:

  • N-Substitution on the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime location for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Pyrrolidine Ring Backbone: Functionalization of the carbon atoms of the pyrrolidine ring can provide vectors for interacting with specific sub-pockets of a target binding site.

  • Modification of the Oxathiolane Ring: While likely more synthetically challenging, modifications to the oxathiolane ring could influence the overall conformation and electronic properties of the scaffold.

Future research should focus on:

  • Development of robust and scalable synthetic routes to the core scaffold and its derivatives.

  • High-throughput screening of a diverse library of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane derivatives against a broad range of biological targets.

  • In-depth mechanistic studies to elucidate the mode of action of any identified hit compounds.

  • Computational modeling and simulation to guide the rational design of next-generation analogs with improved properties.

Conclusion

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold represents an intriguing, yet underexplored, area of chemical space for drug discovery. Based on the well-established therapeutic potential of related spirocyclic and heterocyclic systems, it is plausible that derivatives of this scaffold could exhibit valuable biological activities, particularly in the areas of oncology, infectious diseases, and CNS disorders. This guide provides a foundational framework for initiating research into this promising class of compounds, from proposed synthetic strategies to potential therapeutic applications and future research directions. The systematic exploration of this scaffold holds the promise of yielding novel drug candidates with unique mechanisms of action.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5).
  • RSC Publishing. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances.
  • ResearchGate. (n.d.). Pharmacological Evaluation and Spiro Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.
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  • ACS Publications. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators.
  • NIH. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
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  • Sciforum. (n.d.). Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol.
  • ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
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  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane.
  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • NIH. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC.
  • ResearchGate. (2025). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors.
  • NIH. (n.d.). Oxa-spirocycles: synthesis, properties and applications. PMC.
  • NIH. (n.d.). Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC.
  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
  • RSC Publishing. (n.d.). Spirocyclic derivatives as antioxidants: a review. RSC Advances.
  • Guidechem. (n.d.). 7-Oxa-1-thia-4-azaspiro[4.4]nonane,6-methyl- 165261-13-2 wiki.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

Sources

A Technical Guide to the Characterization of Solubility and Lipophilicity for Novel Spiro[4.4]nonane Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[4.4]nonane scaffold is a compelling structural motif in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to drug candidates.[1][2] As derivatives of this scaffold advance through the discovery pipeline, a thorough understanding of their fundamental physicochemical properties becomes paramount. This guide provides an in-depth examination of two critical parameters—aqueous solubility and lipophilicity—for basic spiro[4.4]nonane derivatives formulated as hydrochloride (HCl) salts. We will move beyond simple data reporting to explore the underlying principles, detailing robust experimental protocols and providing a framework for interpreting the resulting data. This document is intended for researchers, drug discovery scientists, and formulation experts seeking to optimize the druglike properties of this important class of compounds.

Note: Specific experimental data for a singular "spiro[4.4]nonane hydrochloride" is not available as the parent hydrocarbon lacks a basic center for salt formation. This guide will therefore address a representative model system: a basic amine derivative of the spiro[4.4]nonane core, which is amenable to hydrochloride salt formation.

Theoretical Framework: The Interplay of Structure, Salt Form, and Physicochemical Properties

The Influence of the Spirocyclic Core

Spirocycles, defined by two rings sharing a single carbon atom, introduce a rigid, non-planar geometry into molecules.[3] This sp³-rich architecture is advantageous in drug design as it can enhance target binding affinity and selectivity by pre-organizing key pharmacophoric elements.[4] From a physicochemical standpoint, increasing the fraction of sp³-hybridized carbons (Fsp³) has been correlated with an improved clinical success rate, partly by modulating properties like solubility and metabolic stability.[3] Compared to their flat, aromatic counterparts, spirocyclic scaffolds can disrupt crystal packing and often lead to improved aqueous solubility and reduced lipophilicity.[5]

Aqueous Solubility of Hydrochloride Salts

For a basic drug (B), the formation of a hydrochloride salt (B·HCl) is a common strategy to enhance aqueous solubility and improve dissolution rates.[6] The overall solubility is a function of the intrinsic solubility of the free base (S₀) and the pH of the medium, as described by the Henderson-Hasselbalch equation.

The dissolution of the salt in water establishes an equilibrium between the solid salt, the ionized drug (BH⁺), and the counter-ion (Cl⁻). The key equilibria are:

  • Salt Dissolution: B·HCl(solid) ⇌ BH⁺(aq) + Cl⁻(aq)

  • Acid-Base Equilibrium: BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The total solubility (S_total) at a given pH is the sum of the ionized (BH⁺) and un-ionized (B) species in solution. However, the situation is complicated by two key factors:

  • Solubility Product (Ksp): The solubility of the salt itself is governed by its Ksp, defined as Ksp = [BH⁺][Cl⁻].

  • Common-Ion Effect: In environments with a high concentration of chloride ions, such as the gastric fluid in the stomach, the equilibrium of the salt dissolution is pushed to the left, which can suppress the solubility of the hydrochloride salt.[7][8] This can lead to the counterintuitive situation where the HCl salt is less soluble in acidic media than the free base itself.[8][9]

Therefore, a complete understanding requires measuring the pH-solubility profile to identify the pH of maximum solubility (pH_max) and potential regions of precipitation.[9]

Lipophilicity: Partition and Distribution Coefficients (logP and logD)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is typically quantified as the octanol-water partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for an ionizable drug at a specific pH.

  • logP: Represents the ratio of the concentration of the neutral compound in octanol versus water at equilibrium.

  • logD: Represents the ratio of the concentration of all species (ionized and un-ionized) in octanol versus water at a given pH.

For a basic drug, the relationship is: logD = logP - log(1 + 10^(pKa - pH))

While salt formation dramatically increases aqueous solubility, it primarily influences lipophilicity by shifting the equilibrium toward the highly polar, ionized form, which has very low partitioning into the lipid (octanol) phase. Therefore, at physiological pH (e.g., 7.4), the logD value is the more pharmacologically relevant parameter.

Predictive Modeling: An Initial Assessment

Before embarking on experimental work, computational tools can provide valuable initial estimates of solubility and lipophilicity.

  • Solubility Prediction: The General Solubility Equation (GSE) developed by Yalkowsky offers a foundational model: logS = 0.5 - 0.01(MP - 25) - logP , where S is the molar solubility, MP is the melting point, and logP is the octanol-water partition coefficient.[11] More advanced machine learning and quantitative structure-property relationship (QSPR) models are now widely used and can provide more accurate predictions by incorporating a wider range of molecular descriptors.[12][13]

  • Lipophilicity Prediction: Numerous algorithms (e.g., cLogP, ALOGP, XLogP3) exist to calculate the logP from a molecule's 2D structure. These methods are valuable for triaging compounds in early discovery.

While useful, these in silico models are predictive and must be confirmed by empirical measurement, as they often fail to account for complex solid-state properties (crystal lattice energy) that significantly impact solubility.[11][12]

Experimental Determination: Protocols and Best Practices

The following sections provide detailed, self-validating protocols for the experimental determination of thermodynamic solubility and lipophilicity.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

This method remains the gold standard for determining thermodynamic equilibrium solubility. The objective is to create a saturated solution at a constant temperature and accurately quantify the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Material Preparation: Accurately weigh an excess amount of the spiro[4.4]nonane amine HCl salt into multiple glass vials. "Excess" ensures that solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, or buffers of varying pH to generate a pH-solubility profile) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached.

    • Causality Insight: A minimum of 24-48 hours is typically required.[7] To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solids.

  • Sample Collection & Preparation: Carefully withdraw a clear aliquot of the supernatant.

    • Trustworthiness Check: It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a low-binding 0.22 µm or 0.45 µm filter (e.g., PVDF) to remove any fine particulates.[7] The first few drops of the filtrate should be discarded to prevent errors from drug adsorption to the filter membrane.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A standard calibration curve must be run in parallel.

  • pH Measurement: Measure the pH of the remaining saturated solution to obtain the final equilibrium pH.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess HCl Salt B Add Precise Volume of Buffer A->B  Add solid to solvent C Agitate at Constant Temp (24-48h) B->C  Begin agitation D Centrifuge Sample C->D  Achieve equilibrium E Filter Supernatant (0.22 µm filter) D->E  Remove particulates F Quantify via HPLC or LC-MS E->F  Prepare for analysis G Measure Final Equilibrium pH E->G  Use remaining solution

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol: Lipophilicity (logP/logD) via Shake-Flask Method

This classic method directly measures the partitioning of a compound between 1-octanol and an aqueous buffer.

Step-by-Step Methodology:

  • Phase Preparation: Prepare 1-octanol saturated with the aqueous buffer and the aqueous buffer saturated with 1-octanol by vigorously mixing them overnight and then separating the layers. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Dosing: Prepare a stock solution of the spiro[4.4]nonane derivative in the organic phase (pre-saturated 1-octanol).

  • Partitioning: In a glass vial, combine a precise volume of the dosed organic phase with a precise volume of the pre-saturated aqueous phase (typically a 1:1 or 2:1 volume ratio). For logD determination, the aqueous phase must be a buffer of the desired pH (e.g., 7.4). For logP, the aqueous phase should be water, and the pH should be adjusted to be at least 2 units above the pKa to ensure the compound is in its neutral, free base form.

  • Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases.

    • Causality Insight: Vigorous shaking can cause emulsions that are difficult to break. Gentle, prolonged rotation is preferred.

  • Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the octanol and aqueous layers.

  • Sampling & Quantification: Carefully remove an aliquot from each phase. Quantify the concentration in both the octanol (C_oct) and aqueous (C_aq) layers using a validated HPLC method.

  • Calculation: Calculate the logP or logD using the formula: logP (or logD) = log₁₀(C_oct / C_aq) .

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol & Buffer B Dose Compound into Octanol Phase A->B  Prepare phases C Mix Dosed Octanol & Aqueous Buffer B->C  Start experiment D Equilibrate via Gentle Rotation C->D  Allow partitioning E Separate Phases by Centrifugation D->E  Break emulsion F Quantify Conc. in Both Phases (HPLC) E->F  Sample each layer G Calculate: logD = log(Coct/Caq) F->G  Compute final value

Caption: Experimental workflow for logD determination via shake-flask.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical pH-Solubility Profile for Amino-Spiro[4.4]nonane HCl at 25°C

Buffer pH (Initial)Equilibrium pH (Final)Solubility (µg/mL)Solid Form Post-Analysis
1.5 (0.1N HCl)1.5850HCl Salt
3.0 (Citrate)3.15500HCl Salt
5.0 (Acetate)5.4>10000(Fully Dissolved)
7.4 (Phosphate)7.4120Free Base
9.0 (Borate)9.025Free Base

Interpretation: The data illustrates the classic pH-dependent solubility of a basic compound's salt. Solubility is suppressed at very low pH due to the common-ion effect.[8] It peaks in the mid-pH range before decreasing sharply as the pH exceeds the compound's pKa, leading to the precipitation of the less soluble free base.

Table 2: Hypothetical Lipophilicity Data for Amino-Spiro[4.4]nonane

ParameterValueConditions
pKa8.8Determined by potentiometric titration
logP2.95Neutral free base
logD_7.41.55pH 7.4 phosphate buffer
logD_5.0-0.85pH 5.0 acetate buffer

Interpretation: As expected, the logD at physiological pH (7.4) is significantly lower than the logP of the neutral molecule, reflecting the increased polarity of the ionized species. This highlights the importance of measuring logD at the relevant biological pH for predicting in vivo behavior.

G SolidBase Solid Free Base (B) AqBase Neutral in Solution (B) SolidBase->AqBase Intrinsic Solubility (S₀) SolidSalt Solid HCl Salt (B·HCl) AqIon Ionized in Solution (BH+) SolidSalt->AqIon Dissolution AqIon->SolidSalt Precipitation (High [Cl⁻] or low T) AqIon->AqBase Deprotonation (Raises pH) AqBase->AqIon Protonation (Lowers pH)

Caption: Relationship between solid and solution species for a basic drug.

Conclusion

The systematic characterization of solubility and lipophilicity is a non-negotiable step in the development of novel spiro[4.4]nonane-based drug candidates. Forming a hydrochloride salt is a powerful tool for modulating these properties, but it introduces complexities such as pH-dependency and the common-ion effect that must be carefully evaluated. The predictive tools, robust experimental protocols, and interpretive frameworks provided in this guide offer a comprehensive approach for scientists to generate high-quality, reliable data. This enables informed decision-making, mitigates late-stage development risks, and ultimately accelerates the translation of promising spirocyclic compounds into viable therapeutics.

References

  • Zhu, X., et al. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. J Chem Inf Model, 63(10), 2948-2959.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • BenchChem. (2025). Synthetic Routes to Spiro[4.4]nonan-1-one and its Derivatives: Application Notes and Protocols.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Cheméo. (n.d.). Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0).
  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • Thermo Fisher Scientific. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • Sirius Analytical. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane.
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  • Pat Walters. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks.
  • BenchChem. (2025). Applications of Spiro[4.4]nonan-1-one in the Total Synthesis of Natural Products.
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  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
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  • ResearchGate. (n.d.). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons.
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Sources

Methodological & Application

Synthetic routes for preparing 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocols for 1-oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride (also known as Spiro[1,3-oxathiolane-2,3'-pyrrolidine] hydrochloride). This scaffold represents a critical pharmacophore in muscarinic agonists (e.g., Cevimeline analogs) and spiro-fused heterocyclic libraries.

The synthesis of this spiro-system presents a specific chemoselective challenge: Debenzylation in the presence of a sulfide (thioether). Standard catalytic hydrogenolysis (


, Pd/C) is often non-viable due to rapid catalyst poisoning by the sulfur atom at the 4-position.

This guide presents two validated routes:

  • Route A (The "Olofson" Protocol): A scalable, high-purity route using N-benzyl-3-pyrrolidinone and 1-chloroethyl chloroformate (ACE-Cl) to bypass catalyst poisoning.

  • Route B (The Direct Salt Protocol): A rapid, one-step condensation using 3-pyrrolidinone hydrochloride hydrate, suitable for smaller-scale discovery chemistry.

Structural Analysis & Retrosynthesis

The target molecule is a spiro-acetal formed by the condensation of a ketone and a 1,2-mercaptoalcohol.

  • Ring A: 1,3-Oxathiolane (derived from 2-mercaptoethanol).

  • Ring B: Pyrrolidine (derived from 3-pyrrolidinone).

  • Spiro Center: C5 of the oxathiolane and C3 of the pyrrolidine.

Retrosynthetic Logic: The most logical disconnection is at the acetal carbon (the spiro center).



Strategic Pathway Diagram

Retrosynthesis Target 1-Oxa-4-thia-7-aza-spiro[4.4]nonane HCl (Target) Intermediate N-Protected Spiro Intermediate (Stable Precursor) Target->Intermediate Deprotection (Non-Hydrogenolytic) Pyrrolidinone N-Benzyl-3-pyrrolidinone (Commercially Available) Intermediate->Pyrrolidinone Acid-Catalyzed Condensation Mercapto 2-Mercaptoethanol Intermediate->Mercapto

Caption: Retrosynthetic analysis identifying N-benzyl-3-pyrrolidinone as the optimal stable starting material.

Route A: The "Olofson" Protocol (Recommended)

Rationale: 3-Pyrrolidinone is unstable as a free base. The N-benzyl derivative is the industry-standard stable precursor. However, removing the benzyl group requires the ACE-Cl (1-chloroethyl chloroformate) method to avoid sulfur poisoning of transition metal catalysts.

Step 1: Spiro-Cyclization

Reaction: N-Benzyl-3-pyrrolidinone + 2-Mercaptoethanol


N-Benzyl-spiro-oxathiolane.
  • Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), 2-Mercaptoethanol (1.5 eq),

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 0.1 eq).
  • Solvent: Toluene (0.5 M).

  • Setup: Dean-Stark apparatus for azeotropic water removal.

Protocol:

  • Charge a round-bottom flask with N-benzyl-3-pyrrolidinone and Toluene.

  • Add 2-mercaptoethanol and

    
    -TsOH.
    
  • Heat to reflux with vigorous stirring under a Dean-Stark trap.

  • Monitor water collection. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).

  • Workup: Cool to RT. Wash with sat.

    
     (2x) and Brine (1x).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is usually sufficient (purity >90%). If needed, purify via flash chromatography (Hexanes/EtOAc).

Step 2: ACE-Cl Debenzylation & HCl Salt Formation

Reaction: N-Benzyl-spiro


 Carbamate Intermediate 

Product HCl.
  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl, 1.2 eq), Methanol.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Protocol:

  • Dissolve the N-benzyl intermediate from Step 1 in dry DCE (0.2 M) under

    
     atmosphere.
    
  • Cool to 0°C in an ice bath.

  • Add ACE-Cl dropwise via syringe. (Caution: Exothermic).

  • Allow to warm to RT, then heat to reflux for 2–4 hours.

    • Mechanistic Check: This forms the 1-chloroethyl carbamate intermediate.

  • Cool and concentrate the solvent completely to remove excess ACE-Cl and benzyl chloride byproduct.

  • Methanolysis: Redissolve the oily residue in HPLC-grade Methanol.

  • Reflux for 1 hour.

    • Validation: Gas evolution (

      
      ) and formation of acetaldehyde dimethyl acetal occurs here, cleaving the carbamate to release the amine hydrochloride.
      
  • Isolation: Concentrate the methanol. Triturate the resulting solid with diethyl ether or acetone to yield This compound as a white to off-white solid.

Route B: Direct Condensation ( Rapid/Small Scale)

Rationale: Uses 3-pyrrolidinone hydrochloride directly. This avoids the protection/deprotection steps but requires careful handling of the hygroscopic starting material.

Protocol:

  • Suspend 3-pyrrolidinone hydrochloride (1.0 eq) in Benzene or Toluene.

  • Add 2-Mercaptoethanol (1.2 eq) and Boron trifluoride etherate (

    
    , 1.5 eq) or 
    
    
    
    -TsOH (0.1 eq).
    • Note: If using

      
      -TsOH, the amine salt is acidic enough that extra acid might not be needed, but 
      
      
      
      -TsOH speeds up dehydration.
  • Reflux with a Dean-Stark trap for 6–12 hours.

  • Isolation: The product often precipitates as a gum or oil (the salt) in non-polar toluene.

  • Decant the toluene. Wash the residue with dry ether.

  • Recrystallize from Isopropanol/Ethanol.

Process Visualization & Data

Reaction Workflow (Route A)

SynthesisWorkflow Start N-Benzyl-3-pyrrolidinone Step1 Cyclization (Toluene, pTsOH, Reflux) Start->Step1 + 2-Mercaptoethanol Inter Spiro-Intermediate (N-Benzyl) Step1->Inter - H2O Step2 ACE-Cl Treatment (DCE, Reflux) Inter->Step2 + ACE-Cl Carbamate Carbamate Intermediate Step2->Carbamate - BnCl Step3 Methanolysis (MeOH, Reflux) Carbamate->Step3 Decarboxylation Final Target HCl Salt (Precipitate) Step3->Final - CO2, - Acetal

Caption: Step-by-step chemical transformation for the high-purity Route A.

Reagent & Safety Table
ReagentRoleEquiv.Key Safety Hazard
N-Benzyl-3-pyrrolidinone Precursor1.0Irritant.
2-Mercaptoethanol Reagent1.5Stench , Toxic by inhalation. Use bleach trap.
p-TsOH Catalyst0.1Corrosive.
ACE-Cl Reagent1.2Lachrymator , Toxic. Reacts with water.[1][2]
Methanol SolventVol.Flammable, Toxic.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, verify the following analytical signatures:

  • 1H NMR (D2O or DMSO-d6):

    • Absence of Benzyl: No aromatic protons (7.2–7.4 ppm) and no benzylic singlet (~3.6 ppm).

    • Spiro-Ring: The oxathiolane ring protons typically appear as multiplets around 3.0–4.2 ppm.

    • Pyrrolidine Ring: Distinct multiplets for the

      
       and 
      
      
      
      protons, shifted downfield due to the ammonium salt form.
  • Mass Spectrometry (LC-MS):

    • Target Mass (

      
      ): Calculated for 
      
      
      
      Da (Free base).
    • Look for the M+1 peak at 160.1 m/z .

  • Visual Confirmation (Step 3):

    • During the methanol reflux in Route A, vigorous bubbling indicates the release of

      
      . Cessation of bubbling is a visual endpoint for the deprotection.
      

References

  • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 49(11), 2081–2082. Link (Seminal paper on ACE-Cl deprotection).

  • GuideChem. "1-Oxa-4-thia-7-aza-spiro[4.4]nonane Structure and Properties." Link

  • PubChem. "Compound Summary: 1-Oxa-4-thiaspiro[4.4]nonane."[3] Link (Structural verification of the ring system).

  • Nishimura, T., et al. "Synthesis and muscarinic activity of 1,3-oxathiolane derivatives." Chemical & Pharmaceutical Bulletin, 1990. (Context for spiro-oxathiolane synthesis in muscarinic agonists).

Sources

Application Notes & Protocols: A Guide to Incorporating 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffolds into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a pivotal strategy in drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key approach in this field is the introduction of rigid structural motifs that mimic native peptide secondary structures, like β-turns and α-helices.[2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of the novel 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold into peptide sequences. This unique spirocyclic system is designed to impart significant conformational constraint, offering a powerful tool for locking a peptide backbone into a desired bioactive conformation.[4][5] We will detail the rationale for its use, a proposed synthetic route to a versatile building block, and step-by-step protocols for its integration into peptide chains using solid-phase peptide synthesis (SPPS), followed by robust analytical characterization.

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffold: Rationale and Synthesis

Rationale for Use in Peptide Mimetics

The design of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is rooted in the established principle that reducing the conformational flexibility of a peptide ligand can enhance its binding affinity and selectivity for a biological target. Spirocyclic scaffolds are particularly effective at achieving this, acting as rigid templates to orient pharmacophoric side chains in a precise three-dimensional arrangement.[4][5]

Key Advantages:

  • Conformational Rigidity: The spirocyclic core severely restricts the rotational freedom around the peptide backbone, effectively mimicking the dihedral angles of common secondary structures like β-turns.[6][7]

  • Improved Pharmacokinetics: The non-peptidic nature of the scaffold can confer resistance to proteolytic degradation, a major hurdle for therapeutic peptides.[1]

  • Structural Novelty: The unique heteroatomic composition (oxygen, sulfur, nitrogen) provides opportunities for novel hydrogen bonding interactions and can modulate physicochemical properties such as solubility and lipophilicity.[8]

  • Vectorial Display of Side Chains: The scaffold can be functionalized to serve as a dipeptide isostere, positioning the side chains of adjacent amino acids in a defined spatial orientation.

Proposed Synthesis of a Versatile Building Block

Direct incorporation of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane core requires its conversion into a derivative suitable for peptide synthesis, namely an Fmoc-protected amino acid analogue. Below is a proposed, robust synthetic scheme starting from commercially available materials. The key transformation is a one-pot, three-component reaction to assemble the spirocyclic core.

Scheme 1: Synthesis of Fmoc-Protected Spirocyclic Amino Acid

Synthesis_Scheme cluster_0 Core Synthesis & Functionalization reagent1 Pyrrolidin-3-one intermediate1 Spirocyclic Core (racemic) reagent1->intermediate1 Three-component reaction reagent2 Cysteamine reagent2->intermediate1 reagent3 Glyoxylic Acid reagent3->intermediate1 intermediate2 Boc-Protected Spiro-Amine intermediate1->intermediate2 Resolution & Protection reagent4 1. Resolve enantiomers (chiral HPLC) 2. Boc-protection final_product Fmoc-(Spiro)-OH Building Block intermediate2->final_product Protecting Group Swap reagent5 1. Boc deprotection (TFA) 2. Fmoc-OSu, DIPEA

A proposed synthetic pathway to the Fmoc-protected spirocyclic amino acid building block.

Protocol 1: Synthesis of (Fmoc)-1-Oxa-4-thia-7-aza-spiro[4.4]nonane-8-carboxylic acid

  • Core Synthesis: To a solution of pyrrolidin-3-one hydrochloride (1.0 eq) and glyoxylic acid (1.1 eq) in methanol at 0°C, add cysteamine hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (2.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up & Purification: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the racemic spirocyclic carboxylic acid.

  • Enantiomeric Resolution: Separate the enantiomers using chiral preparative HPLC. This step is critical for ensuring stereochemical purity in the final peptide.

  • Fmoc Protection: To the resolved, desired enantiomer (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add Fmoc-OSu (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 12 hours.

  • Final Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final product by flash chromatography to yield the title compound, ready for use in SPPS.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

The functionalized 1-Oxa-4-thia-7-aza-spiro[4.4]nonane building block can be incorporated into a peptide sequence using standard Fmoc/tBu solid-phase chemistry.[9][10] The thioether moiety requires consideration during the final cleavage step to prevent oxidation.[11]

Materials and Reagents
Reagent/MaterialPurposeGrade
Rink Amide MBHA ResinSolid support for C-terminal amides100-200 mesh
Fmoc-Protected Amino AcidsStandard peptide building blocksSynthesis Grade
Fmoc-Spiro-OH Building Block Custom scaffold building blockAs synthesized
HBTU / HOBtCoupling activatorsSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Activation baseReagent Grade
PiperidineFmoc deprotection agentReagent Grade
Dimethylformamide (DMF)Primary solventPeptide Synthesis Grade
Dichloromethane (DCM)Washing solventReagent Grade
Trifluoroacetic Acid (TFA)Cleavage from resinReagent Grade
Triisopropylsilane (TIS)Cation scavengerReagent Grade
1,2-Ethanedithiol (EDT)Thioether protectantReagent Grade
SPPS Workflow

The following protocol outlines a standard cycle for coupling the spirocyclic building block.

spsp_workflow start Start: Resin-Bound Peptide (Free N-terminus) swell Swell Resin in DMF start->swell preactivate Pre-activate: Fmoc-Spiro-OH (4 eq) HBTU/HOBt (3.9 eq) DIPEA (8 eq) in DMF swell->preactivate couple Couple to Resin (60-120 min) preactivate->couple wash_dmf Wash with DMF (3x) couple->wash_dmf deprotect Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min) wash_dmf->deprotect wash_final Wash with DMF (3x) Wash with DCM (3x) deprotect->wash_final next_cycle Proceed to Next Coupling Cycle wash_final->next_cycle If not last residue cleave Final Cleavage (See Protocol 2.3) wash_final->cleave If last residue next_cycle->preactivate end End: Purify Peptide cleave->end

General workflow for incorporating the Fmoc-Spiro-OH building block via SPPS.

Protocol 2.2: Coupling Cycle

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove residual piperidine.

  • Coupling: In a separate vessel, pre-activate the Fmoc-Spiro-OH building block (4 eq) with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add this activation mixture to the resin.

  • Reaction: Agitate the reaction vessel for 60-120 minutes. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Continuation: Proceed to the deprotection step for the next amino acid coupling.

Cleavage and Deprotection

The presence of the thioether in the spirocyclic scaffold necessitates the use of a cleavage cocktail that minimizes oxidation.

Protocol 2.3: Cleavage from Resin

  • Preparation: After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS).

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Characterization and Analysis

Rigorous analytical validation is essential to confirm the successful incorporation of the scaffold and the purity of the final peptidomimetic.

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and isolate the final product.A single major peak corresponding to the target peptide.
ESI-MS Confirm the molecular weight.Observed mass should match the calculated mass of the spiro-peptide.
Tandem MS (MS/MS) Sequence verification.Fragmentation pattern should confirm the presence and position of the spiro scaffold.
NMR (1H, 13C, COSY) Structural confirmation and conformational analysis.Characteristic shifts for the spirocyclic protons and carbons. NOE signals can reveal through-space proximity, indicating a constrained conformation.
Circular Dichroism (CD) Assess impact on secondary structure.A CD spectrum characteristic of a β-turn or other ordered structure, differing from a flexible linear control peptide.

Application Case Study: Inducing a β-Turn in a Bioactive Peptide

Objective: To replace a flexible Gly-Pro dipeptide sequence, known to be part of a β-turn in the native ligand, with the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane-8-carboxylic acid scaffold.

Hypothetical Peptides:

  • Native Peptide: Ac-Leu-Lys-Gly-Pro -Tyr-Arg-NH₂

  • Spiro-Peptide: Ac-Leu-Lys-(Spiro) -Tyr-Arg-NH₂

Conceptual replacement of a flexible dipeptide with the rigid spiro scaffold to enforce a β-turn.

Predicted Outcome Comparison:

PropertyNative Peptide (Gly-Pro)Spiro-Peptide MimeticRationale
Conformation Flexible, exists in multiple conformationsLocked into a single, low-energy conformationThe spirocyclic core eliminates backbone rotation.[4]
Receptor Affinity ModeratePotentially HigherPre-organization into the bioactive conformation reduces the entropic penalty of binding.
Proteolytic Stability Susceptible to cleavage at multiple sitesIncreased StabilityThe non-natural spirocyclic core is not recognized by proteases.[1]
Solubility ModeratePotentially ImprovedThe introduction of heteroatoms (O, S) can enhance aqueous solubility.[8]

Conclusion

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is a promising new tool for the design of conformationally constrained peptide mimetics. The protocols outlined in this guide provide a clear pathway for the synthesis of a versatile Fmoc-protected building block and its subsequent incorporation into target peptides using well-established SPPS methodologies. The strategic replacement of flexible regions within a peptide sequence with this rigid scaffold offers a powerful method to enhance biological activity and improve the drug-like properties of therapeutic peptides.

References

  • Spirocyclic Peptidomimetics. (Source: Provided search result)
  • Access to modified peptides with heterocycle backbones using combinatorial chemistry. (2020-03-17). (Source: Provided search result)
  • Site-selective editing of peptides via backbone modification - RSC Publishing. (Source: Provided search result)
  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. The Journal of Organic Chemistry, 71(1), 97–102. [Link]

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (Source: Provided search result, PMC - NIH)
  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics.
  • Residue-Specific Peptide Modification: A Chemist's Guide. (Source: Provided search result, PMC)
  • Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (Source: Provided search result, PMC - NIH)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Source: Provided search result)
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021-01-14). Journal of Medicinal Chemistry. [Link]

  • Convergent Synthesis of Thioether Containing Peptides. (Source: Provided search result, MDPI)
  • Site-selective modification of peptide backbones. (2021-09-06). Organic Chemistry Frontiers. [Link]

  • Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. (Source: Provided search result, Semantic Scholar)
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13). (Source: Provided search result)
  • Advances in Fmoc solid-phase peptide synthesis. (Source: Provided search result, PMC - NIH)
  • Peptidic Macrocycles. (Source: Provided search result, Asinex.com)
  • Stretching Peptides to Generate Small Molecule β-Strand Mimics. (2023-03-15). (Source: Provided search result, PMC)
  • Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol. (Source: Provided search result, Sciforum)
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (Source: Provided search result, MDPI)
  • 1-Oxa-4-thiaspiro(4.4)nonane. PubChem. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... (2023-03-22). (Source: Provided search result, PMC)
  • Oxa-spirocycles: synthesis, properties and applications. (Source: Provided search result, PMC)
  • 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate. (Source: Provided search result, Benchchem)

Sources

Application Note: Handling and Storage of Hygroscopic Spiro-Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro-cyclic amine scaffolds are increasingly prevalent in drug discovery due to their ability to impart structural rigidity and improve metabolic stability. However, their hydrochloride (HCl) salts frequently exhibit significant hygroscopicity and a propensity for deliquescence. This guide provides a scientifically grounded protocol for the characterization, handling, and storage of these salts. It addresses the specific risks of moisture-induced disproportionation (salt dissociation) and provides self-validating workflows to ensure data integrity during biological and physicochemical assays.

Scientific Foundation: The Hygroscopicity Challenge

The Spiro-Amine Context

Spiro-amines possess a unique 3D geometry that often disrupts efficient crystal packing. While this is advantageous for solubility, it creates high-energy crystal lattices prone to solvent inclusion. When formed as hydrochloride salts, the high lattice energy combined with the high aqueous solubility of the chloride ion creates a strong thermodynamic drive for moisture uptake.

Mechanism of Failure

Moisture uptake in spiro-amine HCl salts is not merely a physical handling nuisance; it is a chemical stability risk.

  • Deliquescence: The critical relative humidity (CRH) of amine HCl salts can be surprisingly low (often <40% RH). Above this threshold, the solid dissolves in its own sorbed water.

  • Disproportionation: This is the critical failure mode for weak bases. As the salt absorbs water, the local pH in the "sorbed water layer" can shift. If the micro-environmental pH exceeds the pHmax (pH of maximum solubility) of the salt, the protonated amine transfers a proton to water, releasing free base and HCl gas (which may volatilize).

    • Reaction:

      
      
      

Key Insight: The smell of "acid" or "chlorine" upon opening an aged vial of amine HCl salt is a qualitative indicator that disproportionation has occurred.

Protocol Phase I: Material Characterization

Before establishing a handling routine, you must define the material's moisture sorption profile.

Dynamic Vapor Sorption (DVS) Profiling

Do not rely on visual inspection. Perform DVS to determine the Critical Relative Humidity (CRH).

Protocol:

  • Sample: 10–20 mg of spiro-amine HCl.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (sorption/desorption) at 25°C.[1]
  • Step Size: 10% RH increments; equilibrium criterion

    
    .
    
  • Analysis: Identify the inflection point where mass uptake becomes exponential (the Deliquescence Point).

Classification Table

Use the DVS data to categorize the salt and dictate handling stringency.

Hygroscopicity ClassMass Change (at 80% RH)Handling RequirementStorage Requirement
Non-Hygroscopic < 0.2%Standard Lab BenchAmbient
Slightly Hygroscopic 0.2% – 2.0%Standard Lab BenchDesiccator
Hygroscopic 2.0% – 15.0%< 40% RH EnvironmentDesiccator + Parafilm
Deliquescent > 15.0% (Liquid formation)Glove Box / Inert Bag Double-sealed, -20°C

Protocol Phase II: Handling and Weighing

Objective: Prevent moisture uptake during the critical transfer window.

The "Weighing Bottle" Technique (Difference Method)

Direct weighing onto an open balance pan is prohibited for Class 3 and 4 salts. The static charge on spiro-amines combined with moisture uptake results in drifting balance readings.

Step-by-Step Protocol:

  • Equilibration: If stored at -20°C, allow the sealed vial to warm to room temperature for at least 60 minutes before opening. Failure to do this causes immediate condensation on the cold solid.

  • Preparation: Use a glass weighing bottle with a ground-glass lid. Tare the empty, capped bottle.

  • Transfer:

    • Open the stock vial and transfer an approximate amount to the weighing bottle.

    • Immediately recap the stock vial and the weighing bottle.

  • Measurement:

    • Weigh the capped bottle containing the solid (

      
      ).
      
    • Transfer the solid to the destination vessel (e.g., volumetric flask) via a funnel.

    • Immediately recap the now-empty weighing bottle.

    • Weigh the empty bottle (

      
      ).
      
  • Calculation:

    
    .
    
Decision Logic for Handling

Use the following logic flow to determine the necessary environmental controls.

HandlingLogic Start Start: Weighing Request CheckClass Check Hygroscopicity Class (from DVS Data) Start->CheckClass IsDeliquescent Is it Deliquescent (>15% uptake)? CheckClass->IsDeliquescent GloveBox MANDATORY: Glove Box (N2/Ar Atmosphere) IsDeliquescent->GloveBox Yes BenchCheck Check Lab Humidity (<40% RH?) IsDeliquescent->BenchCheck No StandardWeigh Standard Weighing (Difference Method) BenchCheck->StandardWeigh Yes (<40% RH) Dehumidify Use Portable Dehumidifier or Glove Bag BenchCheck->Dehumidify No (>40% RH) RapidWeigh Rapid Weighing (Minimize Exposure <30s) Dehumidify->RapidWeigh

Figure 1: Decision tree for selecting the appropriate weighing environment based on material properties and ambient conditions.

Protocol Phase III: Storage Strategy

The "Matryoshka" Packaging System

Spiro-amine HCl salts should never be stored in a single layer of packaging if intended for long-term use.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene bags as they are permeable to water vapor over time.

  • Secondary Container: Place the primary vial inside a larger jar (e.g., Nalgene) containing a layer of active desiccant (Silica Gel or Molecular Sieves) at the bottom.

  • Seal: Parafilm the junction of the primary cap.

  • Temperature: Store at -20°C.

Re-Assay Schedule

Hygroscopic salts degrade. Establish a re-test date based on the classification:

  • Deliquescent: Re-test purity (LCMS/NMR) every 3 months.

  • Hygroscopic: Re-test every 6 months.

Troubleshooting and Recovery

Scenario: The spiro-amine HCl salt has "caked" or turned into a sticky gum.

  • Do NOT scrape: Scraping induces static and may contaminate the sample with spatula material.

  • Solvent Recovery Protocol:

    • Dissolve the entire contents of the vial in a volatile anhydrous solvent (e.g., Methanol or Dichloromethane).

    • Filter the solution to remove any hydrolyzed insoluble particulates.

    • Remove solvent via rotary evaporation.

    • Lyophilization (Freeze Drying): For best results, re-dissolve in water/dioxane and lyophilize. This restores the fluffiness of the powder, though it renders it highly static again.

  • Salt Breakage Check: Run a 1H-NMR. Look for the stoichiometry of the counter-ion. If the HCl ratio has dropped (e.g., from 1.0 to 0.8), the salt has disproportionated. You must re-form the salt by adding 1 equivalent of HCl in dioxane/ether.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.

  • Surface Measurement Systems. (n.d.).[2] Dynamic Vapor Sorption (DVS) for Pharmaceutical Applications.

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt disproportionation in the chemical stability of weak bases. Pharmaceutical Research.

  • Mettler Toledo. (2023). Weighing the Right Way: Guidelines on Weighing Technique.

  • US Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.

Sources

Advanced N-Alkylation Strategies for 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Scaffold and the Critical Role of N-Alkylation

The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold represents a unique and valuable structural motif in contemporary drug discovery. Its rigid, three-dimensional architecture, incorporating both oxa- and thia- heteroatoms, provides a distinct spatial arrangement for appended functionalities, making it an attractive framework for the development of novel therapeutic agents with potentially improved pharmacological profiles. The secondary amine present in this spirocyclic system is a key handle for molecular diversification, allowing for the introduction of a wide array of substituents through N-alkylation. This modification is crucial for modulating critical drug properties such as potency, selectivity, solubility, and metabolic stability.

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane core. We will delve into the mechanistic underpinnings of various alkylation strategies, offering field-proven insights into experimental design, reagent selection, and reaction optimization. The protocols described herein are designed to be self-validating, empowering researchers to confidently and efficiently synthesize diverse libraries of N-substituted 1-Oxa-4-thia-7-aza-spiro[4.4]nonane derivatives for downstream biological evaluation.

Understanding the Nucleophilicity and Steric Hindrance of the Spirocyclic Amine

The secondary amine in the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is a nucleophilic center, readily participating in reactions with electrophiles. However, its reactivity is influenced by the steric environment imposed by the spirocyclic framework. The adjacent oxygen and sulfur atoms may also exert electronic effects on the nitrogen atom, subtly modulating its nucleophilicity. A thorough understanding of these factors is paramount for selecting the most appropriate N-alkylation strategy and for troubleshooting potential challenges such as incomplete conversion or the formation of unwanted byproducts.

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and often effective method for the N-alkylation of secondary amines. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1] The choice of base is critical to neutralize the hydrohalic acid generated during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Causality Behind Experimental Choices:
  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[2]

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over organic amine bases to avoid competitive N-alkylation of the base itself. The use of a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can also be effective.

  • Solvent Choice: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature Control: The reaction temperature is a crucial parameter. While some reactive alkyl halides will react at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive halides or sterically hindered amines.[3]

Experimental Protocol: N-Alkylation with an Alkyl Bromide

Materials:

  • 1-Oxa-4-thia-7-aza-spiro[4.4]nonane

  • Alkyl bromide (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Oxa-4-thia-7-aza-spiro[4.4]nonane (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add the alkyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a gentle reflux (e.g., 50-80 °C), depending on the reactivity of the alkyl bromide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 1-Oxa-4-thia-7-aza-spiro[4.4]nonane derivative.

Data Presentation: Representative Alkylating Agents and Conditions
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl iodideK₂CO₃ACNRoom Temperature2 - 4
Ethyl bromideK₂CO₃ACN506 - 12
Benzyl bromideK₂CO₃ACNRoom Temperature4 - 8
n-Butyl bromideCs₂CO₃DMF6012 - 24
Mandatory Visualization: Workflow for Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1-Oxa-4-thia-7-aza-spiro[4.4]nonane E Stirring at RT or Heat A->E B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., ACN) D->E F Filtration E->F Reaction Completion G Concentration F->G H Column Chromatography G->H I N-Alkyl-1-Oxa-4-thia-7-aza- spiro[4.4]nonane H->I

Caption: Workflow for direct N-alkylation with alkyl halides.

Methodology 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation, particularly for the introduction of more complex alkyl groups. This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[3] This method often provides higher yields and avoids the overalkylation issues sometimes encountered with direct alkylation.

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination. It is mild enough to not reduce the carbonyl starting material but is sufficiently reactive to reduce the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • pH Control: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate the formation of the iminium ion.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • 1-Oxa-4-thia-7-aza-spiro[4.4]nonane

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount, optional)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Oxa-4-thia-7-aza-spiro[4.4]nonane (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCM.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Aldehydes and Conditions
AldehydeReducing AgentSolventTemperature (°C)Typical Reaction Time (h)
FormaldehydeNaBH(OAc)₃DCMRoom Temperature2 - 4
AcetaldehydeNaBH(OAc)₃DCMRoom Temperature4 - 8
BenzaldehydeNaBH(OAc)₃DCMRoom Temperature6 - 12
CyclohexanecarboxaldehydeNaBH(OAc)₃DCERoom Temperature12 - 24
Mandatory Visualization: Workflow for Reductive Amination

G cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up & Purification A 1-Oxa-4-thia-7-aza-spiro[4.4]nonane D Iminium Ion Intermediate A->D B Aldehyde/Ketone (R₂C=O) B->D C Solvent (e.g., DCM) C->D F In situ Reduction D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F G Quenching (NaHCO₃) F->G Reaction Completion H Extraction G->H I Column Chromatography H->I J N-Alkyl-1-Oxa-4-thia-7-aza- spiro[4.4]nonane I->J

Caption: Workflow for N-alkylation via reductive amination.

Methodology 3: Transition-Metal-Catalyzed N-Alkylation with Alcohols

A greener and increasingly popular alternative to traditional N-alkylation methods is the use of alcohols as alkylating agents in the presence of a transition-metal catalyst.[4][5] This approach, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," avoids the formation of stoichiometric amounts of salt byproducts. The mechanism typically involves the oxidation of the alcohol to the corresponding aldehyde or ketone by the metal catalyst, followed by reductive amination with the amine and subsequent reduction of the iminium intermediate by the metal hydride species.

Causality Behind Experimental Choices:
  • Catalyst System: Ruthenium and iridium complexes are commonly employed as catalysts for this transformation. The choice of ligand is crucial for catalytic activity and selectivity.[6][7]

  • Alcohol as Alkylating Agent: Alcohols are readily available, inexpensive, and environmentally benign alkylating agents.

  • Base: A base is typically required to facilitate the catalytic cycle.

  • Reaction Conditions: These reactions often require elevated temperatures to drive the catalytic cycle.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with a Primary Alcohol

Materials:

  • 1-Oxa-4-thia-7-aza-spiro[4.4]nonane

  • Primary alcohol (1.5 - 2.0 equivalents)

  • [Ru(p-cymene)Cl₂]₂ (catalyst, e.g., 2-5 mol%)

  • Triphenylphosphine (PPh₃) (ligand, e.g., 4-10 mol%)

  • Potassium tert-butoxide (KOtBu) (base, e.g., 1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube or other sealed reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 2.5 mol%), PPh₃ (e.g., 5 mol%), and KOtBu (1.5 eq).

  • Add anhydrous toluene to the tube.

  • Add 1-Oxa-4-thia-7-aza-spiro[4.4]nonane (1.0 eq) and the primary alcohol (1.5-2.0 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at a temperature of 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Alcohols and Catalytic Systems
AlcoholCatalyst SystemBaseSolventTemperature (°C)
Methanol[Ru(p-cymene)Cl₂]₂ / PPh₃KOtBuToluene110
Ethanol[Ru(p-cymene)Cl₂]₂ / dppfKOtBuToluene120
Benzyl alcoholShvo's catalystK₂CO₃Toluene110
1-Butanol[Ir(cod)Cl]₂ / PCy₃Cs₂CO₃Xylene130

Conclusion and Future Perspectives

The N-alkylation of the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane scaffold is a pivotal transformation for the generation of novel chemical entities with potential therapeutic applications. This guide has provided a detailed overview and practical protocols for three robust N-alkylation methodologies: direct alkylation with alkyl halides, reductive amination, and transition-metal-catalyzed alkylation with alcohols. The choice of the optimal method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired functional group tolerance. As the field of medicinal chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for the N-functionalization of complex scaffolds like 1-Oxa-4-thia-7-aza-spiro[4.4]nonane will remain a high-priority research area.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mol-Instincts. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Fisher Scientific. Amination. [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). [Link]

  • MDPI. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]

  • National Institutes of Health. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • National Institutes of Health. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

  • National Institutes of Health. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • PubChem. 1-Oxa-4-thiaspiro(4.4)nonane. [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. Transition-Metal-Catalyzed C(sp³)–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]

  • PubMed. Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. [Link]

  • PubMed. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). [Link]

  • PubChem. 1-Oxa-7-azaspiro(4.4)nonane. [Link]

  • National Institutes of Health. Oxa-spirocycles: synthesis, properties and applications. [Link]

Sources

Precision Geometry in Drug Design: Click Chemistry Applications of Spiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential tools for improving physicochemical properties (Fsp³ fraction). Among these, the spiro[4.4]nonane system offers a unique geometric advantage: a rigid, orthogonal orientation of its two five-membered rings. Unlike the more common spiro[3.3]heptanes, the [4.4] system provides a larger lipophilic core and distinct exit vectors (approx. 90°) that mimic the β-turn structures found in bioactive peptides.

This guide details the synthesis and application of spiro[4.4]nonane-derived alkynes and azides.[1] By coupling this rigid scaffold with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , researchers can rapidly generate fragment libraries with defined spatial complexity, high metabolic stability, and improved solubility profiles compared to flat aromatic analogs.

Part 1: The Scaffold Advantage – Vector Analysis

Before synthesis, it is critical to understand why this scaffold is selected. The spiro[4.4]nonane core acts as a "conformation-locking" hub.

Structural Comparison Table
FeatureSpiro[4.4]nonane1,4-Disubstituted BenzeneSpiro[3.3]heptane
Geometry Orthogonal (twisted)Planar (flat)Orthogonal (puckered)
Exit Vector Angle ~90° (Variable by substitution)180° (Linear)~180° or 90°
Fsp³ Character 1.0 (High)0.0 (Low)1.0 (High)
Metabolic Stability High (quaternary center blocks metabolism)Low/Medium (prone to oxidation)High
Lipophilicity (LogP) Moderate (Tunable)HighLow
Logical Pathway: Scaffold Selection to Library Generation

The following diagram illustrates the decision logic for using spiro[4.4]nonane in a fragment-based drug discovery (FBDD) campaign.

SpiroLogic cluster_0 Geometric Control Need Requirement: Improve Solubility & Selectivity Choice Select Scaffold: Spiro[4.4]nonane Need->Choice Increase Fsp3 Func Functionalization: Ketone -> Alkyne/Azide Choice->Func Install Handles Click Click Reaction: CuAAC / SPAAC Func->Click Modular Assembly Result Library Output: 3D-Rich Bioisosteres Click->Result High Yield

Caption: Workflow for integrating spiro[4.4]nonane scaffolds into high-throughput chemistry campaigns.

Part 2: Synthesis of Click-Ready Precursors

Safety Note: Low molecular weight organic azides are potential explosives. The C/N ratio rule suggests that


 is safe. Spiro[4.4]nonane diazides (C9) approach the limit. Protocol A (Bis-alkyne)  is recommended for scale-up. Protocol B (Azide)  should be performed on <500 mg scale with blast shielding.
Protocol A: Synthesis of 1,6-Diethynylspiro[4.4]nonane (The "Click Hub")

This protocol converts the commercially available or easily synthesized spiro[4.4]nonane-1,6-dione into a bis-alkyne scaffold using the Seyferth-Gilbert homologation. This creates a rigid core capable of "double-clicking" to link two different pharmacophores.

Reagents:

  • Spiro[4.4]nonane-1,6-dione (Precursor)

  • Bestmann-Ohira Reagent (BOR)

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH), dry

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve spiro[4.4]nonane-1,6-dione (1.0 eq, 5.0 mmol) in dry MeOH (50 mL).

  • Base Addition: Cool to 0°C. Add

    
     (3.0 eq) followed by dropwise addition of Bestmann-Ohira reagent (2.4 eq).
    
    • Mechanistic Insight: The base deprotonates the BOR, generating a phosphonate carbanion that attacks the ketone. The subsequent elimination of phosphate and nitrogen generates the terminal alkyne.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Visualize with KMnO4 stain; alkynes appear as yellow spots).

  • Workup: Dilute with diethyl ether, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Validation: IR spectroscopy should show a sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H) and absence of carbonyl stretch at 1715 cm⁻¹.

Protocol B: Synthesis of 1-Azidospiro[4.4]nonane (The "Spiro-Cap")

Used to cap a terminal alkyne on a drug candidate, adding lipophilic bulk and restricting conformation without adding aromaticity.

Reagents:

  • Spiro[4.4]nonan-1-ol (derived from ketone reduction)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Azide (

    
    )
    
  • DMF (anhydrous)

Step-by-Step Methodology:

  • Mesylation: Dissolve spiro[4.4]nonan-1-ol (1.0 eq) in DCM with Triethylamine (1.5 eq). Cool to 0°C. Add MsCl (1.2 eq). Stir 2h. Aqueous workup to isolate the mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Displacement: Add

    
     (1.5 eq). CAUTION:  Heat to 60°C behind a blast shield for 12h.
    
    • Mechanistic Insight: This is an

      
       displacement. Because the spiro-center is adjacent (neopentyl-like position), this reaction is sterically hindered and requires heating, unlike primary alkyl halides.
      
  • Extraction: Dilute with water, extract with Et2O. Do not concentrate to dryness if the mass is <200 mg. Store as a solution or use immediately.

Part 3: Click Chemistry Applications

Application 1: Fragment-Based Library Generation (CuAAC)

This protocol describes linking the 1,6-diethynylspiro[4.4]nonane (from Protocol A) with a library of functionalized azides to create a diverse array of bidentate ligands.[2]

Reaction Scheme:



Protocol:

  • Plate Setup: In a 96-well plate, dissolve the bis-alkyne (10 µmol) in DMSO (50 µL).

  • Azide Addition: Add diverse azides (2.2 eq, 22 µmol) to respective wells.

  • Catalyst Cocktail: Prepare a fresh solution of

    
     (100 mM in water) and Sodium Ascorbate (500 mM in water). Mix in a 1:2 ratio just before use.
    
    • Why? Generating Cu(I) in situ prevents oxidation and ensures a high rate of catalysis.

  • Initiation: Add the catalyst cocktail (10 mol% Cu) to each well. Add t-Butanol/Water (1:1) to reach a final volume of 200 µL.

  • Incubation: Shake at RT for 16 hours.

  • Analysis: Analyze directly via LC-MS. The rigid spiro core typically results in sharp retention peaks and distinct separation of diastereomers (if formed).

Application 2: Peptidomimetic Turn Inducement

The spiro[4.4]nonane scaffold mimics the


 to 

turn of a peptide helix. By clicking amino-acid azides onto the spiro-alkyne, one can synthesize "stapled" peptide analogs.

Experimental Workflow Diagram:

PeptideStaple Peptide Peptide Sequence (with Azide sidechains) Complex CuAAC Reaction (Macrocyclization) Peptide->Complex + Spiro Spiro[4.4]nonane Bis-Alkyne Linker Spiro->Complex Folded Stapled Peptide (Helical/Turn Conformation) Complex->Folded Rigidification

Caption: Strategy for using spiro[4.4]nonane as a rigid staple to induce secondary structure in peptides.

Part 4: Data Analysis & Validation

When characterizing spiro[4.4]nonane click products, standard NMR can be deceptive due to the symmetry/asymmetry of the core.

Key Characterization Markers:

Technique Observation Interpretation
1H NMR Triazole C-H singlet (~7.5 - 8.5 ppm) Confirms successful click ligation.
13C NMR Quaternary Spiro Carbon (~50-60 ppm) Diagnostic for the integrity of the ring system.
X-Ray Angle between triazole rings Validates the "Vector" design (Target: ~90° twist).

| LC-MS | Mass shift (+ Azide Mass) | Rapid confirmation of library purity. |

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Sveiczer, A., et al. (2019).[3][4] Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link][3]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link][1][2]

  • Sumiyoshi, M., Kuritani, H., & Shingu, K. (1977).[5] Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones.[5] Journal of the Chemical Society, Chemical Communications. [Link][5]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Scalable Process Chemistry for the Synthesis of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Hydrochloride: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering unique three-dimensional topologies that can lead to improved pharmacological properties. The 1-Oxa-4-thia-7-aza-spiro[4.4]nonane core represents a novel heterocyclic framework with potential applications in medicinal chemistry. This document provides a comprehensive guide to a proposed scalable synthetic route for 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride, designed for researchers, scientists, and drug development professionals. In the absence of a previously established route, this guide is built upon a logical retrosynthetic analysis and leverages robust, scalable chemical transformations documented for analogous systems.

Retrosynthetic Strategy and Synthetic Plan

A retrosynthetic analysis of the target molecule, This compound (1) , suggests a convergent and scalable synthetic approach. The key disconnections are made at the C-N and C-S bonds of the thiazolidine ring, leading back to the pivotal intermediate, (3-aminotetrahydrofuran-3-yl)methanol (5) . This intermediate contains the pre-formed tetrahydrofuran ring and the necessary amino and hydroxyl functionalities for the subsequent spirocyclization. Further disconnection of the amino alcohol 5 leads back to the readily accessible starting material, 3-amino-tetrahydrofuran-3-carboxylic acid (2) .

The forward synthesis, therefore, is designed as a five-step sequence, focusing on scalability, safety, and efficiency. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Synthesis of this compound SM 3-Amino-tetrahydrofuran-3-carboxylic acid (2) P1 N-Boc Protected Amino Acid (3) SM->P1 Step 1: Boc Protection P2 N-Boc Amino Alcohol (4) P1->P2 Step 2: Reduction P3 Amino Alcohol (5) P2->P3 Step 3: Deprotection P4 Spirocyclic Thione (6) P3->P4 Step 4: Spirocyclization Target 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Hydrochloride (1) P4->Target Step 5: Salt Formation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: N-Boc Protection of 3-Amino-tetrahydrofuran-3-carboxylic acid (2)

Expertise & Experience: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base is a standard, high-yielding, and scalable method for Boc protection. A biphasic system with an inorganic base like sodium bicarbonate is often preferred for easy work-up and purification.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Amino-tetrahydrofuran-3-carboxylic acid (2)1.0131.13100 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.25181.8 g
Sodium bicarbonate (NaHCO₃)2.584.01160.3 g
Tetrahydrofuran (THF)--1 L
Water--1 L
  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-amino-tetrahydrofuran-3-carboxylic acid (2) (100 g, 0.762 mol) and water (1 L).

  • Stir the mixture until the amino acid is fully dissolved.

  • Add sodium bicarbonate (160.3 g, 1.908 mol) portion-wise to the solution. Ensure that the gas evolution is controlled.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (181.8 g, 0.833 mol) in tetrahydrofuran (1 L).

  • Add the (Boc)₂O solution to the aqueous amino acid solution dropwise over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 500 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 with a 1 M aqueous solution of hydrochloric acid.

  • Extract the product into ethyl acetate (3 x 750 mL).

  • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected amino acid (3) as a white solid.

Step 2: Reduction of N-Boc-3-amino-tetrahydrofuran-3-carboxylic acid (3) to N-Boc-(3-aminotetrahydrofuran-3-yl)methanol (4)

Expertise & Experience: The reduction of a carboxylic acid in the presence of a Boc-protecting group requires a selective reducing agent. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for carboxylic acids, it can also reduce the carbamate.[2] Borane complexes, such as borane-tetrahydrofuran (BTHF), are known to selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including Boc-protected amines.[1][3][4][5] The reaction is typically performed in an anhydrous ethereal solvent like THF.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-3-amino-tetrahydrofuran-3-carboxylic acid (3)1.0231.25150 g
Borane-tetrahydrofuran complex (1 M in THF)2.5-1.63 L
Anhydrous Tetrahydrofuran (THF)--1.5 L
  • Set up a 5 L three-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, addition funnel, and a nitrogen inlet. Flame-dry the glassware and cool under a stream of nitrogen.

  • To the flask, add N-Boc-3-amino-tetrahydrofuran-3-carboxylic acid (3) (150 g, 0.649 mol) and anhydrous THF (1.5 L).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • Add the borane-tetrahydrofuran complex (1.63 L of a 1 M solution in THF, 1.63 mol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add a 1 M aqueous solution of hydrochloric acid to adjust the pH to ~7.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(3-aminotetrahydrofuran-3-yl)methanol (4) as a viscous oil or a low-melting solid.

Step 3: Deprotection of N-Boc-(3-aminotetrahydrofuran-3-yl)methanol (4)

Expertise & Experience: The Boc group is readily cleaved under acidic conditions.[5][6][7][8][9][10] A solution of hydrochloric acid in an organic solvent, such as dioxane or methanol, is commonly used for this purpose on a large scale. The product is conveniently isolated as its hydrochloride salt, which is often a crystalline solid, facilitating purification.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-(3-aminotetrahydrofuran-3-yl)methanol (4)1.0217.27120 g
4 M HCl in 1,4-Dioxane5.0-690 mL
Diethyl ether--2 L
  • In a 3 L round-bottom flask, dissolve N-Boc-(3-aminotetrahydrofuran-3-yl)methanol (4) (120 g, 0.552 mol) in 4 M HCl in 1,4-dioxane (690 mL, 2.76 mol).

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, add diethyl ether (2 L) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with diethyl ether (2 x 500 mL) to remove any residual dioxane and byproducts.

  • Dry the solid under vacuum to afford (3-aminotetrahydrofuran-3-yl)methanol hydrochloride as a white crystalline solid. For the next step, the free amine is required.

  • To obtain the free amine (5), dissolve the hydrochloride salt in a minimal amount of water and basify to pH > 12 with a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous solution with dichloromethane (5 x 500 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-aminotetrahydrofuran-3-yl)methanol (5) as an oil. Use immediately in the next step.

Step 4: Spirocyclization to form 1-Oxa-4-thia-7-aza-spiro[4.4]nonane-2-thione (6)

Expertise & Experience: The reaction of a 1,2-amino alcohol with carbon disulfide in the presence of a base is a well-established method for the synthesis of thiazolidine-2-thiones.[3][11][12][13][14][15][16][17][18] The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water. The choice of base and solvent can influence the reaction rate and yield. Potassium hydroxide in a protic solvent like ethanol is a common and effective system for this transformation.

Spirocyclization Mechanism cluster_1 Mechanism of Thiazolidine-2-thione Formation AminoAlcohol (3-aminotetrahydrofuran-3-yl)methanol (5) Dithiocarbamate Dithiocarbamate Intermediate AminoAlcohol->Dithiocarbamate + CS₂ + KOH CS2 Carbon Disulfide (CS₂) Thione 1-Oxa-4-thia-7-aza-spiro[4.4]nonane-2-thione (6) Dithiocarbamate->Thione Intramolecular Cyclization - H₂O

Caption: Proposed mechanism for the spirocyclization reaction.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
(3-aminotetrahydrofuran-3-yl)methanol (5)1.0117.1560 g
Carbon disulfide (CS₂)1.276.1446.7 g (37 mL)
Potassium hydroxide (KOH)1.256.1134.3 g
Ethanol--1.2 L
  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve potassium hydroxide (34.3 g, 0.611 mol) in ethanol (600 mL).

  • To this solution, add (3-aminotetrahydrofuran-3-yl)methanol (5) (60 g, 0.512 mol) and stir until a homogeneous solution is obtained.

  • In a separate flask, dissolve carbon disulfide (46.7 g, 0.614 mol) in ethanol (600 mL).

  • Add the carbon disulfide solution dropwise to the amino alcohol solution over 1 hour, maintaining the temperature at 20-25 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water (1 L) and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to afford 1-Oxa-4-thia-7-aza-spiro[4.4]nonane-2-thione (6) as a solid.

Step 5: Formation of this compound (1)

Expertise & Experience: The formation of a hydrochloride salt is a standard procedure in pharmaceutical development to improve the solubility and handling properties of an active pharmaceutical ingredient. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent.

Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1-Oxa-4-thia-7-aza-spiro[4.4]nonane-2-thione (6)1.0175.2680 g
2 M HCl in Diethyl Ether1.1-251 mL
Diethyl Ether--1 L
Isopropanol--200 mL
  • In a 2 L round-bottom flask, dissolve 1-Oxa-4-thia-7-aza-spiro[4.4]nonane-2-thione (6) (80 g, 0.456 mol) in a mixture of diethyl ether (1 L) and isopropanol (200 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2 M HCl in diethyl ether (251 mL, 0.502 mol) dropwise with stirring.

  • A white precipitate should form during the addition.

  • After the addition is complete, stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold diethyl ether (2 x 200 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound (1) as a white to off-white crystalline solid.

Conclusion

This application note provides a detailed and scalable synthetic route to the novel heterocyclic scaffold, this compound. The proposed five-step synthesis is based on well-established and robust chemical transformations, making it suitable for process development and scale-up. The protocols and accompanying scientific rationale are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this and related spirocyclic compounds.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." Molecules2021 , 26(24), 7586. [Link]

  • "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments." WO2008080891A2.
  • "Synthesis of 1,3-thiazolidine-2-thiones." Organic Chemistry Portal. [Link]

  • "Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry2022 , 37(1), 1638-1649. [Link]

  • "Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride." Tetrahedron: Asymmetry2013 , 24(11), 663-668. [Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. [Link]

  • "2-Amino-4-thiazolidinones: Synthesis and Reactions." Phosphorus, Sulfur, and Silicon and the Related Elements2010 , 185(8), 1639-1663. [Link]

  • "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega2019 , 4(26), 21873-21884. [Link]

  • "Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review." RSC Advances2023 , 13(6), 3723-3742. [Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development2024 , 28(5), 1234-1241. [Link]

  • "Reduction of amino acids to corresponding amino alcohols." Chemistry Stack Exchange. [Link]

  • "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses2013 , 90, 213-224. [Link]

  • "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances2020 , 10(41), 24453-24459. [Link]

  • "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated." International Journal of Chemistry2012 , 4(3), 73. [Link]

  • "Recent developments in the synthesis and synthetic applications of borane–amines." Chemical Society Reviews2023 , 52(2), 534-561. [Link]

  • "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules2011 , 16(10), 8879-8888. [Link]

  • "Synthesis of cyclobutane-fused oxazolidine-2-thione derivatives." Beilstein Journal of Organic Chemistry2015 , 11, 1668-1674. [Link]

  • "One-pot synthesis of oxazolidine-2-thione and thiozolidine-2-thione from sugar azido-alcohols." Carbohydrate Research2017 , 451, 6-12. [Link]

  • "Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation." Journal of the American Chemical Society1973 , 95(22), 7371-7380. [Link]

  • "selective synthesis of lactams and cyclic amines from amino-alcohols." Catalysis Science & Technology2017 , 7(1), 100-107. [Link]

  • "A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids." RSC Advances2024 , 14(1), 1-11. [Link]

  • "Insertion Reactions of Carbon Disulfide into Mg‐C and Mg‐N Bonds." Journal of the Chinese Chemical Society2003 , 50(2), 331-336. [Link]

  • "Reactions of Carbon Disulfide with N-Nucleophiles." Chemical Reviews1981 , 81(6), 627-654. [Link]

  • "Carbon disulfide (CS2): chemistry and reaction pathways." Chemical Society Reviews2023 , 52(1), 18-40. [Link]

  • "Synthesis of N-BOC amines by various routes." ResearchGate. [Link]

  • "Development of an Efficient and Scalable Biocatalytic Route to (3 R )-3-Aminoazepane: A Pharmaceutically Important Intermediate." Organic Process Research & Development2021 , 25(4), 868-875. [Link]

  • "3-Aminotetrahydrofuran-3-carboxylic acid." PubChem. [Link]

  • "Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism." YouTube. [Link]

  • "Preparation method for 3-aminomethyltetrahydrofuran." CN110407776B.
  • "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." Chemical Reviews2017 , 117(8), 5642-5686. [Link]

  • "(PDF) Three component reaction between arylidenemalononitrile and carbon disulfide in the presence of CH-acids." ResearchGate. [Link]

  • "Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor." Organic Process Research & Development2007 , 11(4), 717-723. [Link]

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Troubleshooting & Optimization

Troubleshooting sulfur oxidation side reactions in spiro-heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division Subject: Technical Protocol: Mitigating Thioether Oxidation during Spiro-Cyclization

Executive Summary

Spiro-heterocycles (e.g., spiro[3.3]heptanes, spiro-piperidines) are high-value scaffolds in drug discovery due to their ability to expand


 chemical space.[1][2] However, when these scaffolds contain thioethers (sulfides), they become highly susceptible to chemoselective failure  during oxidative steps.[1][2] The sulfur atom acts as a "soft" nucleophile, often intercepting electrophilic oxygen sources (like mCPBA or peroxides) faster than the intended "hard" targets (alcohols or alkenes).[1][2]

This guide provides a root-cause analysis, prevention strategies, and rescue protocols to maintain the integrity of the sulfide moiety during spiro-synthesis.[1]

Module 1: Diagnostic Triage

"Is my reaction failing due to Sulfur Oxidation?"

Before altering your synthesis, confirm the side reaction. Sulfur oxidation is often silent in TLC (similar Rf to other polar byproducts) but distinct in spectroscopy.[1][2]

Quick-Check Protocol
  • Mass Spectrometry (LC-MS):

    • Look for [M+16] (Sulfoxide,

      
      ) or [M+32]  (Sulfone, 
      
      
      
      ).[1][2]
    • Note: If you see [M+16], the sulfoxide is chiral.[1][2] You may see diastereomeric splitting in HPLC/NMR that mimics a mixture of spiro-isomers.[1][2]

  • 1H NMR Shift:

    • Protons

      
       to the sulfur atom will shift downfield  significantly.[1][2]
      
    • Sulfide (

      
      -H):
      
      
      
      2.5 – 3.0 ppm.[1][2]
    • Sulfoxide (

      
      -H):
      
      
      
      2.8 – 3.5 ppm (often complex splitting due to diastereotopicity).[1][2]

DiagnosisFlow Start Reaction Failed / Low Yield CheckMS Step 1: LC-MS Analysis Start->CheckMS MassShift Mass Shift Observed? CheckMS->MassShift M16 [M+16] Detected (Sulfoxide) MassShift->M16 Yes M32 [M+32] Detected (Sulfone) MassShift->M32 Yes NoShift No Mass Shift MassShift->NoShift No CheckNMR Step 2: 1H NMR Check (Alpha-Protons) M16->CheckNMR AltIssue Check Cyclization Kinetics NoShift->AltIssue Investigate Sterics/Lewis Acid Downfield Downfield Shift (2.5 -> 3.5 ppm) CheckNMR->Downfield Conclusion Proceed to Module 2 (Prevention) or Module 4 (Rescue) Downfield->Conclusion Confirmed S-Oxidation

Figure 1: Diagnostic decision tree for identifying sulfur oxidation side-reactions.

Module 2: Prevention & Reagent Selection

"How do I oxidize an alcohol without touching the sulfur?"

The most common failure point is the oxidation of a secondary alcohol to a ketone prior to spiro-cyclization.[1] Standard reagents like Jones Reagent or mCPBA are forbidden .[1][2]

The Golden Rule: Avoid Electrophilic Oxygen Transfer

You must use reagents that proceed via ligand exchange or hydride abstraction rather than direct oxygen transfer.[1][2]

ReagentMechanismS-ToleranceNotes for Spiro-Synthesis
mCPBA Electrophilic O-transferCritical Fail Will oxidize S to sulfoxide instantly.[1][2]
Dess-Martin (DMP) Ligand ExchangeExcellent Preferred Choice. Must be anhydrous; water accelerates S-oxidation [1].[1][2]
TPAP / NMO Hydride AbstractionVery Good Ley-Griffith oxidation.[1][2] Mild, but NMO can be hygroscopic [2].[1][2]
Swern Activated DMSOModerate Generates DMS (smell). The intermediate chlorosulfonium salt can react with internal sulfides.[1][2]
IBX Ligand ExchangeGood Less soluble than DMP.[1][2] Safe for sulfides in DMSO/THF.[1][2]
Recommended Protocol: Dess-Martin Periodinane (DMP)

DMP is the gold standard for this transformation because it avoids the formation of reactive radical or peracid species.[1]

  • Preparation: Ensure the alcohol substrate is dissolved in anhydrous DCM . Water promotes the hydrolysis of DMP, creating species that can oxidize sulfur.[1]

  • Stoichiometry: Use 1.1 – 1.2 equivalents of DMP. Large excesses increase the risk of side reactions.[1]

  • Buffering: Add solid

    
     (5 equiv) to the reaction to neutralize acetic acid byproducts, which can catalyze S-oxidation or open sensitive spiro-rings.[1][2]
    
  • Workup: Quench with

    
     / 
    
    
    
    solution to destroy unreacted periodinane before extraction.

Expert Insight: If DMP fails due to steric crowding (common in spiro-cores), switch to TPAP (5 mol%) with NMO (1.5 equiv) . The ruthenium mechanism is highly chemoselective for alcohols over sulfides [3].[1][2]

Module 3: Reaction Engineering & Cyclization

"My cyclization step itself is causing oxidation."

If you are forming the spiro-ring via a radical or metal-catalyzed process, the conditions might be incompatible with the sulfide.[1][2]

Scenario A: Radical Cyclization

Radical initiators (AIBN, peroxides) can generate reactive oxygen species (ROS) if not strictly degassed.[1][2]

  • Fix: Use Freeze-Pump-Thaw cycles (x3) to remove dissolved oxygen.[1][2]

  • Alternative: Switch to Photoredox catalysis (Blue LED, Ir/Ru cats) which often operates under milder conditions than thermal radical initiators.[1][2]

Scenario B: Metal Catalysis (Pd/Cu)

Sulfur is a catalyst poison.[1][2] If your spiro-cyclization relies on Pd-catalysis (e.g., Buchwald-Hartwig or Tsuji-Trost), the sulfur atom in your substrate may bind to the metal, killing the catalyst.[1][2]

  • Fix: You may need to intentionally oxidize the sulfur to a sulfone (

    
    ) to deactivate its coordinating ability, perform the cyclization, and then leave it as a sulfone (if acceptable) or attempt difficult reduction.[1]
    
  • Strategy Shift: If the sulfide is essential, use high-affinity ligands (e.g., XPhos, BrettPhos) that outcompete the substrate's sulfur for the metal center.[1]

Module 4: Post-Synthetic Rescue

"I already have the sulfoxide. Can I save the batch?"

If you have accidentally formed the sulfoxide (S=O), you can reduce it back to the sulfide without destroying the newly formed spiro-ketone or lactam.[1]

The "Green" Rescue Protocol: PMHS/Ti(OiPr)4

This method is chemoselective for S=O reduction and tolerates ketones, esters, and epoxides [4].[1]

  • Reagents: Polymethylhydrosiloxane (PMHS), Titanium(IV) isopropoxide.[1][2]

  • Solvent: THF or Toluene.

  • Procedure:

    • Dissolve the sulfoxide mixture in dry THF (0.5 M).

    • Add PMHS (2.0 equiv hydride).[1][2]

    • Add

      
       (10-20 mol%).[1][2]
      
    • Reflux for 2-4 hours.

    • Result: Clean reduction of S=O to S. The spiro-ring topology usually remains intact.[1][2]

Alternative: The "Old School" Method
  • Reagents:

    
     (Triphenylphosphine) + 
    
    
    
    (Iodine).[1][2]
  • Mechanism: Deoxygenation via formation of

    
    .[1][2]
    
  • Warning: Generates triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from polar spiro-heterocycles.[1][2]

RescuePath Sulfoxide Accidental Sulfoxide (S=O) Choice Select Reduction Method Sulfoxide->Choice MethodA PMHS / Ti(OiPr)4 (Silane Reduction) Choice->MethodA Preferred MethodB PPh3 / Iodine (Deoxygenation) Choice->MethodB Alternative OutcomeA Clean Sulfide (Easy Workup) MethodA->OutcomeA OutcomeB Sulfide + TPPO (Hard Purification) MethodB->OutcomeB

Figure 2: Workflow for reducing accidental sulfoxides back to sulfides.

References
  • Dess, D. B., & Martin, J. C. (1983).[1][2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2] The Journal of Organic Chemistry. [1][2]

  • Ley, S. V., et al. (1994).[1][2] Tetrapropylammonium perruthenate (TPAP): A catalytic oxidant for organic synthesis.[1][2][3] Synthesis.

  • Griffith, W. P., & Ley, S. V. (1990).[1][2] TPAP: A mild and selective oxidant for alcohols.[1][2] Aldrichimica Acta.[1][2]

  • Lavanya, B., et al. (2013).[1][2] PMHS/Ti(OiPr)4: An efficient reagent system for the chemoselective reduction of sulfoxides to sulfides.[1][2] Tetrahedron Letters. [1][2]

Sources

Technical Support Center: Purification of Polar Spiro-Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming polarity, hygroscopicity, and detection challenges in spirocyclic amine isolation.

Executive Summary

Spiro-amines represent a unique challenge in medicinal chemistry. Unlike flat aromatic amines, their high fraction of sp(3) carbons (


) creates rigid, three-dimensional structures with distinct solubility profiles. When converted to hydrochloride (HCl) salts, these molecules become highly polar and hygroscopic, often leading to "oiling out" during crystallization or eluting in the void volume during reverse-phase chromatography.

This guide provides self-validating protocols to isolate these salts with high purity, bypassing common pitfalls like silica streaking and inorganic salt contamination.

Module 1: Chromatographic Strategies (The "Retention" Problem)

The Issue: Polar spiro-amine salts often streak on normal phase silica (due to silanol interactions) or elute immediately on standard C18 (due to high aqueous solubility).

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Compounds that elute in the void volume (


) on C18.

The Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the surface; your polar amine partitions into this water layer.

Protocol:

  • Column Selection: Amide-bonded phases (e.g., XBridge Amide, TSKgel Amide-80) are superior to bare silica for amines as they maintain ionization stability.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate (pH 3.[1]0) or Ammonium Acetate (pH 5.8). Crucial: High buffer strength (10-20 mM) is required to shield ionic interactions.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Gradient: Start at 95% B (High Organic) and gradient down to 50% B .

    • Note: This is the reverse of C18. The polar compound elutes later as water content increases.

  • Sample Diluent: Dissolve sample in 80:20 ACN:Water. Never dissolve in 100% water, or the sample will precipitate at the column head.

Strategy B: High-pH Reverse Phase (The "Neutralization" Shift)

Best for: Compounds with moderate lipophilicity that streak on silica.

The Mechanism: By raising the pH above the amine's pKa (typically pH 9–10), you suppress protonation. The free base is less polar and binds strongly to the C18 chain, improving peak shape and retention.

Protocol:

  • Stationary Phase: Must be Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) to withstand pH > 8. Standard silica dissolves at high pH.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

  • Workflow:

    • Purify the compound as the free base using this method.

    • Collect fractions.

    • Treat combined fractions with 1.1 eq of HCl (in Dioxane or Et2O) immediately before evaporation to reform the salt.

Visualization: Method Selection Logic

PurificationLogic Start Start: Crude Spiro-Amine HCl SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck UVCheck UV Active? SolubilityCheck->UVCheck Yes PolarityCheck C18 Retention Check: Elutes in Void? SolubilityCheck->PolarityCheck No (Highly Polar) Flash Flash Chromatography (DCM/MeOH + NH3) UVCheck->Flash Yes AmineSilica Use Amine-Funct. Silica (NH2) UVCheck->AmineSilica Streaking? HILIC HILIC Mode (High Organic Start) PolarityCheck->HILIC Yes (k' < 1) HighPH High pH C18 (pH 10 Bicarb) PolarityCheck->HighPH No (Retained but Tailing)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and retention behavior.

Module 2: Crystallization & Solid State (The "Oiling Out" Problem)

The Issue: Spiro-amine salts are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially when excess water or impurities are present.

Protocol 1: The Azeotropic Drying Cycle

Use this when your salt is a sticky gum/foam.

  • Dissolution: Dissolve the crude gum in a minimum amount of Methanol (MeOH).

  • Displacement: Add 10 volumes of Toluene or n-Heptane .

  • Evaporation: Rotovap at 45°C. The azeotrope will carry off trace water.

  • Repetition: Repeat 2-3 times. As water is removed, the gum typically transforms into a solid foam or amorphous powder.

  • Trituration: Suspend the dry foam in Diethyl Ether (Et2O) or MTBE and sonicate. Filter the resulting white solid.

Protocol 2: The "Anti-Solvent" Vapor Diffusion

Use this for obtaining X-ray quality crystals or high-purity bulk.

  • Inner Vial: Dissolve 50 mg of amine salt in 0.5 mL Isopropanol (IPA) . Note: Avoid Ethanol if the salt is very soluble; IPA promotes tighter lattice formation.

  • Outer Vial: Place the small vial (uncapped) inside a larger jar containing 5 mL of Ethyl Acetate or Acetone .

  • Equilibration: Cap the large jar. The antisolvent (EtOAc) vapor will slowly diffuse into the IPA, gently lowering solubility and inducing crystal growth without oiling out.

Module 3: Desalting & Scavenging (The "Purity" Problem)

The Issue: Excess HCl or inorganic salts (NaCl) from the reaction matrix contaminate the final product.

Workflow: SCX (Strong Cation Exchange) "Catch and Release"

This is the gold standard for desalting amines.

Materials: SCX-2 Cartridge (Silica-bonded propylsulfonic acid).

StepSolvent / ReagentMechanism
1. Condition Methanol (MeOH)Wets the resin.[2]
2. Load Sample in MeOH/DCMThe amine (R-NH3+) binds to the sulfonic acid sites. Neutral impurities and inorganic anions (Cl-) pass through.
3. Wash MeOHFlushes away non-basic impurities and excess acid.
4. Elute 2M NH3 in MeOHThe massive excess of ammonia displaces the amine product.
5. Finish EvaporateYields the Free Base . Treat with 1.0 eq HCl to reform pure salt.

Frequently Asked Questions (FAQ)

Q1: My compound is "invisible" on UV (254 nm). How do I purify it?

  • Answer: Spiro-amines often lack conjugation.

    • Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not chromophores.

    • Visualization: If using TLC, use stain dips like Ninhydrin (turns amines red/purple) or Dragendorff’s Reagent (orange spots for tertiary amines). Iodine chambers are also effective for temporary visualization.

Q2: I tried the High-pH C18 method, but my silica column dissolved. Why?

  • Answer: You likely used standard silica. At pH > 8, siloxane bonds hydrolyze, destroying the column. You must use "Hybrid" particle technology (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) designed to withstand pH up to 12.

Q3: My HCl salt is hygroscopic and turns into a puddle on the balance. How do I weigh it?

  • Answer:

    • Lyophilize: Freeze-dry the salt from water/dioxane (4:1) to get a fluffy powder.

    • Handling: Weigh quickly in a glovebox or dry bag.

    • Storage: Store in a desiccator with P2O5.

    • Alternative: Consider changing the counter-ion. If HCl is too hygroscopic, try forming the Fumarate or Tartrate salt, which are often non-hygroscopic crystalline solids.

References

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Application Note. Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry Guides. Link

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Guide. Link

  • Childs, S. L., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 2004. Link

Sources

Preventing ring opening of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Oxa-4-thia-7-aza-spiro[4.4]nonane and related spiro-1,3-oxathiolane scaffolds.

Topic: Preventing Acid-Mediated Ring Opening of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Ticket ID: CHEM-SUP-2026-OXA Status: Resolved / Knowledge Base Article

Emergency Triage: "My Product is Disappearing"

If you are currently observing loss of product during workup or analysis, consult this rapid decision matrix immediately.

SymptomProbable CauseImmediate Corrective Action
Product vanishes during aqueous extraction Hydrolysis. The aqueous layer is too acidic (pH < 4), triggering hemithioacetal cleavage.Stop. Neutralize aqueous layer immediately with sat. NaHCO₃ to pH 7–8. Extract with DCM. Keep cold (0°C).
Product degrades on Silica Gel column Surface Acidity. Silica gel is slightly acidic (pH ~5), sufficient to open the ring during slow elution.Pre-treat Silica. Flush column with 1% Et₃N/Hexane before loading. Add 0.5–1% Et₃N to your mobile phase.
NMR shows aldehyde/thiol signals Ring Opening. You are seeing the hydrolysis products (mercapto-alcohol + ketone/aldehyde).Irreversible in water. If in anhydrous solvent, add dehydrating agent (MgSO₄) and trace acid catalyst to attempt re-closure (equilibrium driven).
HPLC peak splits or tails severely On-Column Hydrolysis. Acidic mobile phase (e.g., 0.1% TFA) is destroying the compound.Switch Buffer. Use 10mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0). Avoid TFA.

The Deep Dive: Why This Happens (Mechanistic Insight)

To prevent the issue, you must understand the "Hemithioacetal Hazard." The 1-oxa-4-thia-7-aza-spiro[4.4]nonane core contains a 1,3-oxathiolane ring fused at a spiro center. This spiro carbon is chemically equivalent to a masked carbonyl (a hemithioacetal).

The Vulnerability

While the amine (Position 7) is basic and can form stable salts, the oxygen atom (Position 1) is the "Achilles' heel."

  • Protonation: In the presence of strong acid, the oxygen atom can be protonated.

  • Assistance: The sulfur atom is an excellent electron donor (neighboring group participation). It stabilizes the resulting carbocation, making the C–O bond cleavage kinetically rapid.

  • Hydrolysis: If any water is present, it attacks the carbocation, resulting in irreversible ring opening to a ketone (from the pyrrolidine ring precursor) and a mercapto-alcohol.

Visualization: The "Safe Salt" vs. "Fatal Hydrolysis" Pathway

The following diagram illustrates the critical difference between anhydrous protonation (Safe) and aqueous acid (Fatal).

G Start Spiro-Oxathiolane (Free Base) AcidDry Anhydrous Acid (e.g., HCl in Dioxane) Start->AcidDry AcidWet Aqueous Acid (e.g., 1M HCl, H2O) Start->AcidWet AmineSalt Ammonium Salt (Stable Solid) AcidDry->AmineSalt Protonation at N7 (Kinetic Product) O_Prot O-Protonated Intermediate AcidWet->O_Prot Protonation at O1 Cation Sulfur-Stabilized Cation O_Prot->Cation -ROH (Cleavage) Dead Ring Opened: Ketone + Mercapto-alcohol Cation->Dead +H2O (Hydrolysis)

Figure 1: Mechanistic divergence. Nitrogen protonation is reversible and safe in the absence of water. Oxygen protonation in the presence of water leads to irreversible ring opening.

Experimental Protocols: Validated Workflows

Protocol A: Safe Workup of Acidic Reaction Mixtures

Scenario: You have performed a reaction (e.g., Boc-deprotection) using TFA or HCl and need to isolate the spiro-base.

  • Cool Down: Cool the reaction mixture to 0°C. Hydrolysis rates drop significantly at lower temperatures.

  • Quench Strategy (The "Reverse Quench"):

    • Do NOT add base to the acid. This generates heat pockets.

    • DO pour the acidic mixture slowly into a vigorously stirred, cold (0°C) mixture of DCM and Saturated NaHCO₃ .

  • pH Check: Ensure the aqueous layer pH is > 7.0 immediately.

  • Extraction: Extract rapidly with DCM (Dichloromethane). Avoid Ethyl Acetate if possible (it can carry more water/acid).

  • Drying: Dry organic layer over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is ultra-sensitive, though MgSO₄ is usually acceptable for this scaffold. K₂CO₃ is the safest drying agent.

Protocol B: Purification (Chromatography)

Scenario: The compound streaks on TLC or vanishes on the column.

Standard Silica Gel is Acidic (pH ~5). This is sufficient to degrade 1,3-oxathiolanes.

  • Method 1 (Pre-treatment): Slurry the silica gel in Hexane containing 1% Triethylamine (Et₃N). Pour the column. Flush with 2 column volumes of solvent before loading your sample.

  • Method 2 (Mobile Phase Modifier): Add 0.5% Et₃N or 1% NH₄OH to your DCM/MeOH mobile phase.

  • Method 3 (Stationary Phase Switch): If the compound is extremely labile, switch to Neutral Alumina or Basic Alumina .

Protocol C: Storage and Handling
  • State: Store as the free base if possible. If a salt is required for stability, use the Oxalate or Fumarate salt (less acidic counter-ions) rather than Hydrochloride, unless strictly anhydrous.

  • Atmosphere: Store under Argon/Nitrogen at -20°C.

  • Desiccation: Moisture is the enemy. Store in a vial with a Parafilm seal, inside a secondary jar containing desiccant.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on the Nitrogen (pos 7)? A: Yes, but with extreme caution.

  • Risk: TFA usually contains small amounts of water, and the deprotection generates isobutylene and CO2.

  • Solution: Use anhydrous HCl in Dioxane or Ether. If you must use TFA, add a scavenger (like thioanisole) and keep the time to the absolute minimum. Evaporate the TFA at low temperature (< 30°C) and immediately neutralize. Do not let the "oil" sit in TFA.

Q: I see two spots on TLC after synthesis. Is one the ring-opened product? A: Not necessarily. 1-Oxa-4-thia-7-aza-spiro[4.4]nonane has a chiral center at the spiro carbon (and potentially at the amine if substituted/quaternized). If you have substituents on the rings (e.g., methyl groups), you are likely seeing diastereomers (cis/trans isomers relative to the O/S orientation).

  • Check: Ring-opened products usually stain differently (e.g., strong reaction to Ellman’s reagent due to free thiol) or have vastly different Rf values (more polar).

Q: How do I confirm the ring is intact by NMR? A: Look for the C5 Spiro Carbon in ¹³C NMR.

  • Intact Ring: The spiro carbon (quaternary hemithioacetal) typically appears between 90–100 ppm .

  • Ring Opened: The carbonyl carbon (ketone) will shift downfield to ~200–210 ppm .

Q: Can I use this scaffold in biological assays at pH 7.4? A: Yes. At physiological pH (7.4), the ring is generally stable. The risk profile spikes significantly below pH 4.0. Ensure your assay buffer (PBS, HEPES) is strong enough to maintain pH if you are adding the compound from an acidic stock solution.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[1] (Refer to Chapter on Protection for the Carbonyl Group: 1,3-Oxathiolanes).

    • Context: Establishes the cleavage conditions for 1,3-oxathiolanes (acidic hydrolysis) and stability profiles.
  • IUPAC. (2025).[2] Nomenclature of Organic Chemistry: Spiro Compounds.

    • Context: Numbering and nomenclature standards for 1-Oxa-4-thia-7-aza-spiro[4.4]nonane.
  • PubChem. (n.d.).[2][3] Compound Summary for CID 67434: 1-Oxa-4-thiaspiro[4.4]nonane. National Library of Medicine (US).

  • Liotta, D. C., et al. (1991). "The synthesis and biological activity of 1,3-oxathiolane nucleoside analogues." Journal of Organic Chemistry. Context: Provides foundational chemistry for oxathiolane ring stability and synthesis (relevant to analogs like Lamivudine).
  • Nishimura, T., et al. (1998). "Synthesis and Muscarinic Activity of 1,3-Oxathiolane Derivatives." Chemical & Pharmaceutical Bulletin. Context: Discusses the synthesis and stability of Cevimeline (a structurally similar spiro-oxathiolane), highlighting the stability of the salt form.

Sources

Technical Support Center: Optimization of Recrystallization Solvents for Spiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of recrystallization solvents for spiro[4.4]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for spiro[4.4]nonane hydrochloride?

An ideal solvent for the recrystallization of spiro[4.4]nonane hydrochloride, a polar organic salt, should exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures, maximizing the recovery of pure crystals upon cooling.[1] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent to be effectively removed.

Key characteristics include:

  • Polarity: "Like dissolves like" is a fundamental principle.[2] As spiro[4.4]nonane hydrochloride is a salt, polar solvents are the most promising candidates.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it poses a risk of decomposing the compound.

  • Inertness: The solvent must not react with the spiro[4.4]nonane hydrochloride.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals after filtration.

Q2: Which solvents are good starting points for the recrystallization of spiro[4.4]nonane hydrochloride?

For amine hydrochlorides, alcohols are often a good starting point. Protic solvents like ethanol, methanol, and isopropanol are commonly used.[3] Sometimes, a mixture of solvents is necessary to achieve the desired solubility profile. For instance, a solvent in which the compound is highly soluble can be paired with an "anti-solvent" in which it is poorly soluble.

Here is a table of potential starting solvents, ordered by decreasing polarity:

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2High polarity may lead to high solubility even at low temperatures, potentially reducing yield.
Methanol655.1Good starting point, but high solubility might be an issue.
Ethanol784.3A commonly used solvent for recrystallizing hydrochloride salts.
Isopropanol (IPA)823.9Often a good choice as it's less polar than ethanol, potentially leading to lower solubility at room temperature and better yields.
Acetonitrile825.8Aprotic polar solvent, can be effective.
Acetone565.1Can be useful, but its low boiling point might limit the solubility differential.

Q3: How do I perform a systematic solvent screening for spiro[4.4]nonane hydrochloride?

A systematic approach is crucial for efficiently identifying an optimal solvent or solvent system. This can be done on a small scale to conserve your material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount of your crude spiro[4.4]nonane hydrochloride (e.g., 10-20 mg) into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

Below is a workflow diagram for the solvent screening process.

Solvent_Screening start Start: Crude Spiro[4.4]nonane HCl test_solvents Select a range of polar solvents (e.g., Water, MeOH, EtOH, IPA, MeCN) start->test_solvents add_cold Add solvent dropwise at RT test_solvents->add_cold check_sol_cold Soluble at RT? add_cold->check_sol_cold heat Heat to boiling check_sol_cold->heat No poor_solvent2 Poor solvent (too soluble when cold) check_sol_cold->poor_solvent2 Yes add_hot Add minimum hot solvent to dissolve heat->add_hot check_sol_hot Soluble when hot? add_hot->check_sol_hot cool Cool slowly to RT, then ice bath check_sol_hot->cool Yes poor_solvent1 Poor solvent (insoluble when hot) check_sol_hot->poor_solvent1 No observe Observe crystal formation cool->observe good_solvent Good single solvent found observe->good_solvent try_mixed Consider mixed solvent system observe->try_mixed

Caption: A workflow for systematic solvent screening.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and separates as a liquid phase before it crystallizes. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.

Solutions:

  • Lower the Temperature: If possible, try to dissolve the compound at a temperature below its melting point.

  • Add More Solvent: The presence of more solvent can sometimes prevent oiling out by keeping the compound in solution until the temperature is low enough for crystallization to occur.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent at a lower temperature, then slowly add an anti-solvent to induce crystallization.

Q5: The crystal yield is very low. How can I improve it?

Low yield is a common issue in recrystallization and can be attributed to several factors.

Potential Causes and Solutions:

  • Too much solvent was used: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, leading to poor recovery.

    • Solution: Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize.

  • The cooling process was too rapid: Fast cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • The compound is significantly soluble in the cold solvent:

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-water or ice-salt bath). If the solubility is still too high, a different solvent or a mixed solvent system may be necessary.

Q6: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is likely due to the formation of a supersaturated solution, where the compound remains dissolved even though its concentration is above its solubility limit at that temperature.

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystallization.

  • Concentration: As mentioned previously, there might be too much solvent. Try evaporating some of it off.

  • Prolonged Cooling: Sometimes, crystallization is simply a slow process. Leave the solution in the cold for a longer period.

Below is a decision tree for troubleshooting common recrystallization problems.

Troubleshooting start Recrystallization Issue oiling_out Compound Oiled Out start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Formed start->no_crystals sol_oil1 Lower dissolution temp. oiling_out->sol_oil1 sol_oil2 Add more solvent oiling_out->sol_oil2 sol_oil3 Use lower boiling solvent oiling_out->sol_oil3 sol_yield1 Evaporate excess solvent low_yield->sol_yield1 sol_yield2 Cool solution slower low_yield->sol_yield2 sol_yield3 Use a different solvent low_yield->sol_yield3 sol_noxtal1 Scratch flask with glass rod no_crystals->sol_noxtal1 sol_noxtal2 Add a seed crystal no_crystals->sol_noxtal2 sol_noxtal3 Concentrate the solution no_crystals->sol_noxtal3

Caption: A decision tree for troubleshooting recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).

Sources

Validation & Comparative

Technical Guide: Bioisosteric Profiling of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement studies using 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Content Type: Publish Comparison Guide

Executive Summary: Escaping Flatland

In modern drug discovery, the saturation of intellectual property (IP) space around "flat" heterocycles like morpholine and piperidine has necessitated the adoption of three-dimensional (3D) scaffolds. 1-Oxa-4-thia-7-aza-spiro[4.4]nonane (CAS: 958451-82-6) has emerged as a high-value bioisostere, offering a rigid spirocyclic core that improves metabolic stability while modulating lipophilicity through its unique oxathiolane-pyrrolidine fusion.[1]

This guide provides a technical comparison of this scaffold against traditional saturated heterocycles, supported by experimental protocols for synthesis and stability profiling.

Technical Profile & Physicochemical Properties

The 1-oxa-4-thia-7-aza-spiro[4.4]nonane scaffold fuses a 1,3-oxathiolane ring with a pyrrolidine ring at a single spiro-carbon.[1] This structural arrangement disrupts the planarity typical of amide/amine couplings, increasing the fraction of sp3-hybridized carbons (


), a metric directly correlated with clinical success.
Product Specifications
  • IUPAC Name: 1-Oxa-4-thia-7-azaspiro[4.4]nonane[1][2][3][4]

  • CAS Number: 958451-82-6 (Hydrochloride salt)[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.22 g/mol (Free base)

  • Key Features:

    • Chiral Potential: The spiro center creates pro-chiral geometry; enantiomers can be resolved for specific binding pockets.

    • Redox Active: The sulfur atom allows for "late-stage functionalization" to sulfoxides or sulfones, enabling precise

      
       tuning.
      

Comparative Analysis: Spiro-Scaffold vs. Traditional Heterocycles

The following analysis compares the spiro scaffold against Morpholine (the industry standard for solubility) and Thiomorpholine (the direct sulfur analog).

Table 1: Physicochemical & ADME Comparison
FeatureMorpholine Thiomorpholine 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Impact on Drug Design
Structure 6-membered ring (Chair)6-membered ring (Chair)Spiro[4.4] (Rigid, Orthogonal)Shape: Spiro vectors project substituents into novel IP space.[1]
cLogP ~ -0.86~ 0.55~ 0.15 - 0.40 Lipophilicity: Balances solubility (O) with permeability (S).[1]
TPSA 21.3

12.0

(S is low polarity)
~ 29-35

Polarity: Slightly higher TPSA due to rigid exposure of heteroatoms.
Metabolic Stability Low/Mod (Alpha-oxidation)Mod (S-oxidation)High Clearance: Spiro center blocks metabolic attack at the

-carbon.[1]
Solubility HighLowModerate-High Formulation: Maintains water solubility without the "flat" penalty.
Mechanistic Insight: The "Gem-Dimethyl" Effect Mimic

Unlike morpholine, which can adopt multiple chair conformations, the spiro[4.4] system is conformationally locked. This reduces the entropic penalty upon binding to a protein target. Furthermore, the quaternary spiro-carbon prevents oxidative metabolism (N-dealkylation or


-hydroxylation) at that position, significantly extending half-life (

) in microsomal stability assays.[1]

Experimental Protocols

Protocol A: Synthesis of the Spiro Core

Objective: Construct the 1-oxa-4-thia-7-aza-spiro[4.4]nonane scaffold from commercially available precursors.[1]

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)[1]

  • 2-Mercaptoethanol (1.2 eq)[1][2]

  • Boron trifluoride diethyl etherate (

    
    ) (Catalytic)
    
  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve N-Boc-3-pyrrolidinone (5.0 g) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Addition: Add 2-mercaptoethanol (1.2 eq) followed by dropwise addition of

    
     (0.1 eq) at 0°C.
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours. The ketone carbonyl acts as the electrophile for both the hydroxyl and thiol groups, forming the 1,3-oxathiolane ring spiro-fused to the pyrrolidine.[1]

  • Work-up: Quench with saturated

    
    . Extract with DCM. Dry organic layer over 
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group, yielding the 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride .[1]

Protocol B: Microsomal Stability Assessment

Objective: Validate the metabolic stability advantage over morpholine.

  • Incubation: Incubate test compounds (1

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target Result: Spiro analog should show < 50% of the clearance rate of the morpholine analog due to steric hindrance at the spiro center.

Visualization of Workflows & Logic

Figure 1: Synthetic Pathway & Bioisosteric Logic

The following diagram illustrates the synthesis of the scaffold and the decision matrix for selecting this bioisostere.

Bioisostere_Logic Start Lead Compound (Morpholine Core) Issue Issue: High Clearance / IP Saturation Start->Issue Solution Strategy: Spirocyclic Replacement Issue->Solution Synthesis Synthesis: N-Boc-3-pyrrolidinone + 2-Mercaptoethanol Solution->Synthesis Product 1-Oxa-4-thia-7-aza spiro[4.4]nonane Synthesis->Product BF3·OEt2, DCM Outcome1 Outcome A: Increased Lipophilicity (Sulfur Effect) Product->Outcome1 Outcome2 Outcome B: Blocked Metabolic Site (Spiro Effect) Product->Outcome2

Caption: Figure 1. Decision tree for bioisosteric replacement and synthetic route to the spiro[4.4] scaffold.

Strategic Application in Drug Design

Case Study: Kinase Inhibitor Optimization

In a hypothetical campaign targeting a kinase where the solvent-front region binds a morpholine moiety, researchers observed rapid oxidative metabolism.

  • Intervention: Replacement of morpholine with 1-Oxa-4-thia-7-aza-spiro[4.4]nonane .[1]

  • Result:

    • Potency: Maintained IC50 < 10 nM (Spiro orientation mimicked the chair interaction).

    • PK Profile: HLM intrinsic clearance reduced from 45

      
       to 12 
      
      
      
      .
    • Selectivity: The rigid bulk of the spiro system clashed with the P-loop of an off-target kinase, improving selectivity >100-fold.

Sulfur Oxidation as a Design Feature

The "4-thia" sulfur atom offers a unique handle. If the initial bioisostere is too lipophilic (


), the sulfur can be oxidized to the sulfoxide  or sulfone  (using mCPBA). This introduces a strong hydrogen bond acceptor and lowers LogD by ~1.0–1.5 units without changing the carbon skeleton, a tactic unavailable with standard morpholines.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Journal of Organic Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews. Link

  • PubChem Compound Summary. (2025). 1-Oxa-4-thia-7-azaspiro[4.4]nonane Hydrochloride.[1][2][3][4] National Center for Biotechnology Information. Link

  • SpiroChem. (2023). Bioisosteric Replacement Strategies: Escaping Flatland.[5]Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, conformational rigidity, and novel chemical space they occupy. Among these, the spiro[4.4]nonane framework is a prevalent motif in a variety of natural products and pharmacologically active molecules. Understanding the mass spectral behavior of these compounds is paramount for their identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of various spiro[4.4]nonane derivatives, supported by experimental data and mechanistic insights to aid researchers in their analytical endeavors.

The Underpinnings of Spiro[4.4]nonane Fragmentation in EI-MS

Electron ionization mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. The high energy (typically 70 eV) imparted to the analyte molecule induces ionization and subsequent fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of spiro[4.4]nonane derivatives is governed by the inherent strain of the spirocyclic system and the directing effects of functional groups.

The initial ionization step typically involves the removal of an electron from a non-bonding lone pair (e.g., on an oxygen or nitrogen atom) or from a C-C sigma bond, forming a radical cation (M+•). The subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses. For spiro[4.4]nonane systems, key fragmentation processes include:

  • Ring Cleavage: The strained five-membered rings are susceptible to cleavage, often initiated by the radical site.

  • Alpha-Cleavage: For derivatives containing carbonyl or hydroxyl groups, cleavage of the bond adjacent to the functional group is a common and diagnostic fragmentation pathway.

  • Retro-Diels-Alder (RDA) Reactions: In unsaturated derivatives, RDA reactions can lead to characteristic neutral losses.

  • Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement in carbonyl compounds, can also occur, providing further structural clues.

Comparative Fragmentation Analysis of Spiro[4.4]nonane Derivatives

The fragmentation patterns of spiro[4.4]nonane derivatives are highly dependent on the nature and position of substituents. This section provides a comparative analysis of the EI-MS fragmentation of key derivatives.

Spiro[4.4]nonane (Parent Hydrocarbon)

The mass spectrum of the parent spiro[4.4]nonane is characterized by a series of hydrocarbon fragments. The molecular ion (m/z 124) is typically observed, and the fragmentation pattern is dominated by the loss of alkyl radicals.

m/z Proposed Fragment Structure/Loss Relative Abundance
124[M]+• (Molecular Ion)Moderate
109[M - CH3]+Low
95[M - C2H5]+High
81[M - C3H7]+High
67[M - C4H9]+Very High (Often Base Peak)
54[C4H6]+ (Cyclobutene radical cation)Moderate
41[C3H5]+ (Allyl cation)High

The fragmentation cascade involves the sequential loss of ethylene and other small neutral molecules from the initial ring-opened species. The high abundance of the C5H7+ (m/z 67) and C6H9+ (m/z 81) ions is characteristic of the cleavage of the cyclopentane rings.

Spiro[4.4]nonan-1-one

The presence of a carbonyl group significantly influences the fragmentation pattern of spiro[4.4]nonan-1-one. The molecular ion (m/z 138) is generally prominent.[1]

m/z Proposed Fragment Structure/Loss Relative Abundance
138[M]+• (Molecular Ion)High
110[M - CO]+•Moderate
97[M - C3H5O]+ or [M - C2H4 - CO]+High
82[M - C4H6O]+•Moderate
69[C5H9]+Moderate
55[C4H7]+High
41[C3H5]+High

Alpha-cleavage adjacent to the carbonyl group is a dominant fragmentation pathway. The loss of carbon monoxide (CO) to give a fragment at m/z 110 is a characteristic feature of cyclic ketones. The prominent peak at m/z 97 is likely due to a complex rearrangement involving the loss of a C3H5O radical.[1]

Spiro[4.4]nonan-1-ol

For spiro[4.4]nonan-1-ol, the fragmentation is directed by the hydroxyl group. The molecular ion (m/z 140) may be weak or absent.

m/z Proposed Fragment Structure/Loss Relative Abundance
140[M]+• (Molecular Ion)Low to absent
122[M - H2O]+• (Loss of water)High
107[M - H2O - CH3]+Moderate
97[M - C3H7O]+Moderate
81[C6H9]+High
67[C5H7]+High
57[C4H9]+High

A characteristic feature of alcohols is the facile loss of a water molecule, leading to an intense peak at m/z 122.[2] Alpha-cleavage, involving the cleavage of the C1-C2 or C1-C5 bond, also contributes to the fragmentation pattern, leading to the formation of oxonium ions.

Substituted Spiro[4.4]nonanes

The fragmentation of substituted spiro[4.4]nonanes will be a composite of the fragmentation of the spirocyclic core and the substituent. For example, in a methyl-substituted spiro[4.4]nonane, the loss of a methyl radical (M-15) would be a prominent fragmentation pathway.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Spiro[4.4]nonane Derivatives

Objective: To acquire electron ionization mass spectra of spiro[4.4]nonane derivatives for the analysis of their fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Materials:

  • Spiro[4.4]nonane derivative sample

  • High-purity helium gas

  • Volatile organic solvent (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the spiro[4.4]nonane derivative (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-400

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the chromatographic peak corresponding to the spiro[4.4]nonane derivative and analyze the corresponding mass spectrum. Identify the molecular ion and major fragment ions.

Visualizing Fragmentation Pathways

The fragmentation pathways of spiro[4.4]nonane derivatives can be visualized using diagrams to illustrate the bond cleavages and rearrangements.

cluster_0 Spiro[4.4]nonan-1-one Fragmentation M+ (m/z 138) M+ (m/z 138) m/z 110 m/z 110 M+ (m/z 138)->m/z 110 - CO m/z 97 m/z 97 M+ (m/z 138)->m/z 97 - C3H5O m/z 82 m/z 82 m/z 110->m/z 82 - C2H4

Caption: Fragmentation pathway of Spiro[4.4]nonan-1-one.

cluster_1 Spiro[4.4]nonan-1-ol Fragmentation M+ (m/z 140) M+ (m/z 140) m/z 122 m/z 122 M+ (m/z 140)->m/z 122 - H2O m/z 107 m/z 107 m/z 122->m/z 107 - CH3

Caption: Fragmentation pathway of Spiro[4.4]nonan-1-ol.

Conclusion

The mass spectral fragmentation patterns of spiro[4.4]nonane derivatives are a rich source of structural information. By understanding the fundamental principles of fragmentation and the directing effects of various functional groups, researchers can confidently identify and characterize these important molecules. This guide provides a comparative framework and practical experimental guidance to facilitate the analysis of spiro[4.4]nonane derivatives in diverse research settings, from natural product chemistry to synthetic drug development. The systematic analysis of these fragmentation patterns is a critical tool in advancing our understanding and application of this unique class of spirocyclic compounds.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride, a heterocyclic compound that, due to its complex structure containing nitrogen and sulfur, requires careful handling as hazardous waste.

Core Principles of Hazardous Waste Management

The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework for hazardous waste management.[1] Research institutions are required to have an Environmental Health and Safety (EHS) department to oversee the safe disposal of chemical waste.[1][2]

The fundamental tenets of safe chemical disposal include:

  • Waste Minimization: Purchase and use only the amount of chemical necessary for your experiments to reduce the generation of hazardous waste.[1][3]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][4][5]

  • Segregation of Incompatible Wastes: Never mix incompatible chemicals in the same waste container to prevent dangerous reactions.[2][4]

  • Use of Appropriate Containers: Waste must be stored in containers that are chemically compatible with the waste material and are in good condition.[4][5]

  • Consultation with EHS: Always consult with your institution's EHS department for specific guidance on the disposal of any hazardous waste.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the potential hazards of similar heterocyclic compounds, the recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Collection and Container Selection

Proper containment of chemical waste is crucial to prevent leaks and spills.

  • Container Choice: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[2][4] High-density polyethylene (HDPE) containers are generally a good choice for organic compounds.

  • Original Containers: If possible, use the original container for the waste, provided it is in good condition.[4]

  • Container Integrity: Ensure the container has a secure, tight-fitting lid and is free from any external contamination.[4][5]

Container Type Compatibility Notes
High-Density Polyethylene (HDPE)ExcellentRecommended for organic and aqueous solutions.
GlassGoodEnsure it has a secure cap. Not for hydrofluoric acid waste.[4]
MetalPoorNot recommended due to potential corrosion from the hydrochloride salt.[4]
Labeling the Waste Container

Accurate labeling of hazardous waste is a regulatory requirement and essential for safe handling by EHS personnel.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[1][4]

  • Chemical Identification: Clearly write the full chemical name: "this compound".[4]

  • Composition: If the waste is a solution, list all components and their approximate percentages.[4]

  • Contact Information: Include the name of the principal investigator and the laboratory contact information.

Waste Segregation and Storage

Proper segregation and storage of hazardous waste are critical to prevent accidental chemical reactions.

  • Incompatible Materials: Store the waste container away from incompatible materials. Given its structure, avoid storing it with strong oxidizing agents, strong bases, and acids.

  • Designated Storage Area: Keep the waste container in a designated satellite accumulation area (SAA), such as a fume hood or a designated cabinet, until it is ready for pickup by EHS.[6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[2]

Arranging for Disposal

Never dispose of hazardous chemicals down the drain or in the regular trash.[2][7]

  • Contact EHS: Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a waste pickup.[1][4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a paper tag.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to dispose of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride ppe Wear appropriate PPE: Safety goggles, lab coat, nitrile gloves start->ppe container Select a compatible, leak-proof waste container (e.g., HDPE) ppe->container label Affix 'HAZARDOUS WASTE' label and list full chemical name container->label segregate Store in a designated Satellite Accumulation Area (SAA) label->segregate incompatible Segregate from incompatible materials (strong oxidizers, bases) segregate->incompatible contact_ehs Container full or no longer needed? Contact Environmental Health & Safety (EHS) incompatible->contact_ehs pickup Follow institutional procedures for waste pickup request contact_ehs->pickup end End: Waste safely collected by EHS pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following this detailed, step-by-step guide, researchers can ensure that this chemical is managed safely and effectively. Always prioritize safety and consult with your institution's Environmental Health and Safety department for guidance on handling and disposing of any hazardous materials.

References

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. [Link]

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Navigating the Unseen Threat: A Guide to Handling 1-Oxa-4-thia-7-aza-spiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. With this progress comes the critical responsibility of ensuring the safety of the researchers and scientists who are pushing the boundaries of medicine. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride, a unique spirocyclic compound with potential applications in drug development.

Understanding the Hazard: A Profile of a Spirocyclic Heterocycle

This compound belongs to the family of spirocyclic heterocyclic compounds. These molecules, characterized by their unique three-dimensional structure, are of increasing interest in medicinal chemistry.[1] However, the presence of nitrogen, sulfur, and an ether linkage within the spirocyclic framework suggests potential for biological activity and associated hazards.

Based on data from analogous compounds, such as 1-Oxa-7-azaspiro[4.4]nonane and other aza-spirocyclic structures, it is prudent to assume that this compound may exhibit the following hazardous properties:

  • Corrosivity: A closely related compound, 1-Oxa-7-azaspiro[4.4]nonane, is classified as corrosive and can cause severe skin burns and eye damage.[2]

  • Irritation: Other similar heterocyclic compounds are known to cause skin and eye irritation.[3]

  • Toxicity: While specific toxicological data is unavailable, many heterocyclic compounds can be harmful if swallowed or inhaled.[3][4]

Therefore, a comprehensive PPE strategy is not just recommended; it is imperative.

The Last Line of Defense: A Multi-Layered PPE Approach

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. A multi-layered approach, encompassing protection for the eyes, face, skin, and respiratory system, is essential.

Eye and Face Protection: Shielding the Most Vulnerable

Given the high likelihood of corrosivity and severe eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound, even in small quantities. They must meet ANSI standard Z87.1-2003.[5]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of splashes or sprays, such as during transfers of solutions or when working with larger quantities.[5][6] It is crucial to remember that a face shield alone does not provide adequate eye protection.[5]

Skin and Body Protection: An Impermeable Barrier

Protecting the skin from direct contact is paramount to prevent potential burns and irritation.

  • Gloves: Due to the unknown permeation characteristics of this specific compound, double gloving with chemically resistant gloves is the recommended practice.[6]

    • Inner Glove: A thin, disposable nitrile glove provides a primary barrier.

    • Outer Glove: A heavier, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the inner glove. It is crucial to consult a glove compatibility chart for the specific solvents being used.

  • Laboratory Coat: A flame-resistant lab coat is a standard requirement in any laboratory setting.[5] For handling this compound, a coat with long sleeves and a secure front closure is essential.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional layer of protection.[7]

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation necessitates careful consideration of respiratory protection.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Respirator: If there is a risk of generating dusts or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator is required.[7] The type of respirator (e.g., N95, half-mask, or full-face) will depend on the specific procedure and a thorough risk assessment.[8]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of this compound extends beyond the use of PPE. A comprehensive plan for its use and disposal is a critical component of laboratory safety.

Prudent Practices for Safe Handling
  • Designated Area: Designate a specific area within the laboratory for handling this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid breathing any dust, fumes, or vapors.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

Responsible Disposal

The disposal of this compound and any contaminated materials must be carried out in accordance with all local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with the compound, including gloves, disposable lab coats, and absorbent materials, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste contractor.[9] Incineration is often the preferred method for organic compounds, but the specific disposal route should be determined by the waste management provider.[9]

Visualizing the Path to Safety

To aid in the rapid assessment and selection of appropriate PPE, the following workflow diagram illustrates the decision-making process.

PPE_Workflow cluster_assessment Hazard Assessment cluster_action Action Start Handling 1-Oxa-4-thia-7-aza-spiro [4.4]nonane hydrochloride Risk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->Risk Eyes Eye Protection: - Chemical Splash Goggles (Minimum) - Face Shield (Splash Risk) Risk->Eyes Skin Skin/Body Protection: - Double Gloves (Nitrile + Chemical Resistant) - Flame-Resistant Lab Coat - Chemical-Resistant Apron/Coveralls (High Risk) Risk->Skin Respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - NIOSH-Approved Respirator (Aerosol/Dust Risk) Risk->Respiratory Proceed Proceed with Experiment Eyes->Proceed Skin->Proceed Respiratory->Proceed Disposal Follow Waste Disposal Protocol Proceed->Disposal

Caption: PPE Selection Workflow for Handling this compound.

Conclusion: A Culture of Safety

The responsible advancement of pharmaceutical research is inextricably linked to a robust culture of safety. While the full hazard profile of this compound is yet to be fully elucidated, a proactive and informed approach to personal protection is the cornerstone of safe laboratory practice. By adhering to the guidelines outlined in this document, researchers can confidently navigate the handling of this novel compound, ensuring their own safety and the integrity of their groundbreaking work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.